1-(Bromomethyl)-1-ethylcyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethylcyclopentane |
InChI |
InChI=1S/C8H15Br/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
RJBUYSIBDMVKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(Bromomethyl)-1-ethylcyclopentane, a valuable intermediate in organic synthesis and medicinal chemistry. This document details two primary synthetic pathways, including step-by-step experimental protocols and expected outcomes. All quantitative data is summarized for clarity, and reaction workflows are visualized using Graphviz diagrams.
Introduction
This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₅Br. Its structure, featuring a cyclopentane ring substituted with both a bromomethyl and an ethyl group on the same carbon, makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials. The strategic placement of the reactive bromomethyl group allows for a variety of subsequent chemical transformations. This guide outlines two effective methods for its synthesis: the direct free-radical bromination of 1-ethylcyclopentane and a two-step approach involving the synthesis and subsequent bromination of 1-ethylcyclopentanemethanol.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented below.
Route A: Free-Radical Bromination of 1-Ethylcyclopentane
This method involves the direct bromination of the methyl group of 1-ethylcyclopentane using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux conditions.[1]
Caption: Synthetic pathway for Route A.
Route B: Synthesis via 1-Ethylcyclopentanemethanol Intermediate
This two-step pathway first involves the synthesis of the alcohol precursor, 1-ethylcyclopentanemethanol, followed by its conversion to the desired alkyl bromide.
Step 1: Synthesis of 1-Ethylcyclopentanemethanol
The alcohol intermediate can be prepared via a Grignard reaction. Ethylmagnesium bromide, formed from bromoethane and magnesium, is reacted with cyclopentanecarbaldehyde.
Step 2: Bromination of 1-Ethylcyclopentanemethanol
The synthesized alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield this compound. This reaction typically proceeds with inversion of configuration.[2][3]
References
Spectroscopic Characterization of 1-(Bromomethyl)-1-ethylcyclopentane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Bromomethyl)-1-ethylcyclopentane. Due to the absence of a complete set of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.
Molecular Structure
This compound possesses the molecular formula C₈H₁₅Br. The structure features a central cyclopentane ring with a quaternary carbon atom substituted with both an ethyl group and a bromomethyl group. This structure dictates the expected spectroscopic signatures.[1]
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the bromomethyl group, and the cyclopentane ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Ring) | 1.50 - 1.70 | Multiplet | 8H |
| -CH₂-Br | 3.35 | Singlet | 2H |
| -CH₂-CH₃ | 1.65 | Quartet | 2H |
| -CH₂-CH₃ | 0.85 | Triplet | 3H |
Note: Predictions are based on standard chemical shift values and data from structurally similar compounds. The cyclopentane ring protons are complex and overlap, appearing as a broad multiplet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary C | 45-50 |
| -C H₂-Br | 40-45 |
| Ring -C H₂- (adjacent to Cq) | 35-40 |
| Ring -C H₂- | 20-25 |
| -C H₂-CH₃ | 25-30 |
| -CH₂-C H₃ | 8-12 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 2960 - 2850 | C-H Stretch | Strong, characteristic of sp³ hybridized C-H bonds in the alkyl groups.[4] |
| 1465 - 1450 | C-H Bend | Methylene (-CH₂-) scissoring.[4] |
| 1380 - 1370 | C-H Bend | Methyl (-CH₃) symmetric bend. |
| 650 - 550 | C-Br Stretch | Medium to strong, indicative of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.
Predicted Mass Spectrometry Data
Electron Ionization (EI) would likely be used for this volatile compound. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).
Table 4: Predicted Key m/z Fragments for this compound
| m/z Value | Ion Fragment | Notes |
| 190 / 192 | [C₈H₁₅Br]⁺˙ | Molecular Ion (M⁺) . Appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of one bromine atom. |
| 111 | [C₈H₁₅]⁺ | Loss of a bromine radical (•Br). |
| 97 | [C₇H₁₃]⁺ | Loss of the bromomethyl group (•CH₂Br). |
| 69 | [C₅H₉]⁺ | Likely fragmentation of the cyclopentyl ring structure. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of liquid samples like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.[6]
-
Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
¹H NMR Acquisition :
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 'quick scan' is often sufficient for a concentrated sample.[7]
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition :
-
Use the same sample and lock/shim settings.
-
Select a ¹³C NMR experiment, typically with broadband proton decoupling.
-
Due to the low natural abundance of ¹³C, a greater number of scans (from hundreds to thousands) and a potentially longer relaxation delay are required to achieve a good signal-to-noise ratio.[2][3]
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.[8]
-
Sample Application : Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[9]
-
Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
-
Spectrum Collection : Initiate the scan. The instrument will pass an IR beam through the crystal, which interacts with the sample at the surface. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded, typically over the range of 4000 to 400 cm⁻¹.[10]
-
Cleaning : After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[9]
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation Setup (Gas Chromatography) :
-
Install an appropriate capillary column (e.g., a non-polar DB-5ms) in the gas chromatograph.
-
Set the oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min up to 300°C.[11]
-
Set the injector temperature (e.g., 250°C) and use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[11]
-
-
Instrumentation Setup (Mass Spectrometry) :
-
Set the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C).
-
Select the ionization mode, typically electron ionization (EI) at 70 eV.[11]
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 40-400 amu).
-
-
Injection and Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized, separated from the solvent and any impurities on the column, and then enter the mass spectrometer to be ionized, fragmented, and detected.
-
Data Analysis : Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.
Visualized Workflows and Relationships
To better illustrate the interplay of these techniques, the following diagrams outline the logical connections and a typical experimental workflow.
Caption: Logical relationship between spectroscopic methods.
Caption: General workflow for spectroscopic characterization.
References
- 1. Buy this compound (EVT-12445291) [evitachem.com]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. scribd.com [scribd.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. researchgate.net [researchgate.net]
- 10. ursinus.edu [ursinus.edu]
- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
Steric Hindrance Effects in 1-(Bromomethyl)-1-ethylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-1-ethylcyclopentane is a primary alkyl halide characterized by significant steric hindrance at the α- and β-carbon positions, classifying it as a neopentyl-like substrate. This steric congestion profoundly influences its reactivity, rendering it largely unreactive towards bimolecular substitution (SN2) reactions. Instead, its reactivity is dominated by unimolecular pathways (SN1 and E1) that proceed through a carbocation intermediate, which is prone to rearrangement to a more stable tertiary carbocation. This guide provides a comprehensive analysis of the steric effects governing the reaction pathways of this compound, including detailed experimental protocols, comparative quantitative data from analogous systems, and visualizations of key reaction mechanisms.
Introduction to Steric Hindrance in Neopentyl-like Systems
Steric hindrance is a critical factor in determining the rates and mechanisms of chemical reactions. It arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of reactants to a reaction center. In the case of this compound, the electrophilic carbon of the bromomethyl group is attached to a quaternary carbon atom which is part of a cyclopentane ring and also bears an ethyl group. This arrangement creates a sterically congested environment, analogous to that of neopentyl bromide.
This significant steric bulk has profound implications for its reactivity in nucleophilic substitution and elimination reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the radical bromination of 1-ethylcyclopentane using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[1]
Experimental Protocol: Synthesis via Radical Bromination
Materials:
-
1-ethylcyclopentane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethylcyclopentane in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.
-
Heat the mixture to reflux and maintain the temperature for the duration of the reaction, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the product by fractional distillation under reduced pressure.
Reactivity in Nucleophilic Substitution Reactions
The steric hindrance in this compound is the dominant factor governing its behavior in nucleophilic substitution reactions.
SN2 Reactions: A Sterically Hindered Pathway
The SN2 (bimolecular nucleophilic substitution) reaction mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. In this compound, the bulky ethyl group and the cyclopentane ring effectively block this backside approach.
This steric impediment leads to a dramatic decrease in the rate of SN2 reactions. For comparison, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in SN2 reactions.[2] For practical purposes, SN2 reactions on this compound are considered to be extremely slow or non-existent.
SN1 Reactions: Carbocation Rearrangement
The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. While this compound is a primary alkyl halide, and primary carbocations are generally unstable, the steric hindrance that disfavors the SN2 pathway can allow for the SN1 pathway to become competitive under appropriate conditions (polar protic solvent, weak nucleophile).
The initial formation of the primary carbocation is the rate-determining step. This unstable intermediate rapidly undergoes a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation to give the final substitution product.
Reactivity in Elimination Reactions
Elimination reactions of this compound can proceed via either an E1 (unimolecular) or E2 (bimolecular) mechanism, depending on the reaction conditions.
E1 Reactions: A Consequence of the SN1 Pathway
The E1 reaction pathway shares the same rate-determining step and carbocation intermediate as the SN1 pathway. Therefore, E1 reactions are always in competition with SN1 reactions. After the formation of the rearranged tertiary carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form an alkene.
E2 Reactions: The Role of a Strong, Sterically Hindered Base
The E2 reaction is a concerted, one-step process that requires a strong base. For an E2 reaction to occur, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar conformation. Due to the significant steric hindrance around the α- and β-carbons of this compound, a strong, but small, nucleophilic base might still favor substitution-like pathways or react slowly. To promote the E2 pathway and minimize the competing SN2 reaction (which is already highly disfavored), a strong, sterically hindered, non-nucleophilic base such as potassium tert-butoxide is typically used.
Competition Between Reaction Pathways
The choice of reaction conditions is crucial in determining the predominant reaction pathway for this compound. The table below summarizes the expected outcomes based on the nature of the nucleophile/base and the solvent.
| Reaction Conditions | Predominant Pathway(s) | Expected Product(s) |
| Strong Nucleophile, Aprotic Solvent | SN2 (extremely slow) | Minimal to no substitution product. |
| Weak Nucleophile, Protic Solvent | SN1 / E1 | Mixture of rearranged substitution and elimination products. |
| Strong, Non-hindered Base | E2 / SN2 (slow) | Mixture of elimination and minimal substitution products. |
| Strong, Hindered Base | E2 | Primarily elimination product. |
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons of the cyclopentane ring (complex multiplets), and the bromomethyl group (a singlet). The chemical shift of the bromomethyl protons would likely be in the range of 3.3-3.6 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum would show distinct signals for the quaternary carbon, the carbons of the cyclopentane ring, the ethyl group carbons, and the bromomethyl carbon. The carbon of the bromomethyl group is expected to appear in the range of 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H stretching and bending vibrations. The key feature would be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 600 cm-1.
Conclusion
The reactivity of this compound is a classic example of the profound influence of steric hindrance in organic reactions. Its neopentyl-like structure effectively shuts down the SN2 pathway, making unimolecular reactions (SN1 and E1) that proceed through a rearranged carbocation the dominant pathways under appropriate conditions. The E2 pathway can be favored by using a strong, sterically hindered base. A thorough understanding of these competing reaction mechanisms is essential for researchers and drug development professionals in designing synthetic routes and predicting product outcomes for sterically congested molecules.
References
Technical Guide on the Stability and Storage of 1-(Bromomethyl)-1-ethylcyclopentane
This technical guide provides an overview of the stability and recommended storage conditions for 1-(Bromomethyl)-1-ethylcyclopentane, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Properties and Reactivity Overview
This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₅Br. Its structure, featuring a tertiary carbon attached to a bromomethyl group, renders it a versatile synthetic building block. However, this structural feature also dictates its reactivity and stability profile. The compound is highly reactive, primarily due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[1] It is also susceptible to elimination reactions under basic conditions.
General Reactivity:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles.
-
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.[1]
-
Sensitivity: It is reported to be sensitive to moisture and light.[1]
Stability Profile
While specific quantitative stability data is not extensively documented in publicly available literature, the following qualitative stability information has been established:
Table 1: Summary of Stability Characteristics for this compound
| Parameter | Stability Information | Source |
| General Stability | Stable under standard laboratory conditions. | [1] |
| Light Sensitivity | Sensitive to light; exposure may lead to degradation. | [1] |
| Moisture Sensitivity | Sensitive to moisture; hydrolysis can occur. | [1] |
| Thermal Stability | While specific data is unavailable, storage at elevated temperatures is not recommended due to its reactivity. | General chemical knowledge |
| Incompatible Materials | Strong oxidizing agents, strong bases. | General chemical knowledge for bromoalkanes |
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, the following storage conditions are recommended. These are based on general best practices for reactive alkyl halides.
Table 2: Recommended Storage Protocols for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize decomposition and evaporative loss. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation from atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass container. | To protect from light and prevent moisture ingress. |
| Location | Store in a well-ventilated area away from incompatible materials and sources of ignition. | Safety precaution due to potential flammability and reactivity. |
Logical Workflow for Ensuring Stability
The following diagram illustrates the key considerations and their relationships for maintaining the stability of this compound during storage.
Caption: Relationship between storage conditions and stability of this compound.
Experimental Protocols (General Guidance)
-
Forced Degradation Studies:
-
Expose the compound to various stress conditions, including heat, humidity, light (UV and visible), and oxidizing agents.
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry), to monitor the degradation of the parent compound and the formation of degradation products.
-
-
Long-Term Stability Studies:
-
Store the compound under the recommended storage conditions (e.g., 2-8 °C, protected from light and moisture) for an extended period.
-
At specified time points, analyze samples using a validated analytical method to determine the purity and assess for any degradation.
-
Note: The development of a stability-indicating method would require the separation of the parent compound from any potential degradation products.
This guide summarizes the currently available information on the stability and storage of this compound. For critical applications, it is recommended that users perform their own stability assessments under their specific laboratory and storage conditions.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Bromomethyl)-1-ethylcyclopentane, a halogenated hydrocarbon with applications in organic synthesis and medicinal chemistry. This document summarizes its structural data, details a common experimental protocol for its synthesis, and outlines its primary reaction pathways.
Core Physical and Structural Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Br | [1][2] |
| Molecular Weight | 191.11 g/mol | [1] |
| CAS Number | 1497098-68-6 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Canonical SMILES | CCC1(CCCC1)CBr | [2] |
| InChI Key | RJBUYSIBDMVKBM-UHFFFAOYSA-N | [2] |
Experimental Protocols
A prevalent method for the synthesis of this compound is the free-radical bromination of 1-ethylcyclopentane.[1]
Synthesis of this compound via Free-Radical Bromination
Objective: To synthesize this compound from 1-ethylcyclopentane.
Reagents:
-
1-Ethylcyclopentane
-
N-Bromosuccinimide (NBS)[1]
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)[1]
-
Anhydrous solvent (e.g., Carbon Tetrachloride - CCl₄ or Benzene)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Dissolve 1-ethylcyclopentane in the anhydrous solvent within the flask.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light or heat.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction is complete when the denser NBS is consumed and succinimide floats at the top.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Chemical Reactivity and Signaling Pathways
This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.[1] The presence of the bromine atom, a good leaving group, facilitates these transformations.
Nucleophilic Substitution Reactions
In these reactions, a nucleophile replaces the bromide ion. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.
Caption: General pathway for nucleophilic substitution reactions.
Elimination Reactions
In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. These reactions typically follow an E1 or E2 mechanism.
Caption: General pathway for elimination reactions.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow from synthesis to characterization and subsequent reaction of this compound.
References
Systematic IUPAC Nomenclature: A Guide to Naming 1-(Bromomethyl)-1-ethylcyclopentane
This technical guide provides a detailed breakdown of the systematic process for determining the International Union of Pure and Applied Chemistry (IUPAC) name for the substituted cycloalkane, 1-(Bromomethyl)-1-ethylcyclopentane. The methodology adheres to the established rules for organic nomenclature, ensuring a logical and unambiguous identification of the chemical structure. This process is fundamental for researchers, scientists, and professionals in drug development for clear communication and documentation in chemical synthesis and analysis.
Methodology: The Rules of IUPAC Nomenclature
The assignment of an IUPAC name is a systematic process that involves the sequential application of established rules. The protocol for naming a substituted cycloalkane, such as the target compound, involves identifying the core structure, its substituents, and the correct numbering and ordering of these components.
Experimental Protocol for Name Derivation:
-
Identification of the Parent Cycloalkane: The primary step is to identify the core cyclic hydrocarbon structure. The molecule contains a five-membered ring of carbon atoms, which is identified as cyclopentane .[1] This ring serves as the parent name because the number of carbons in the ring is greater than in any single acyclic substituent attached to it.[2][3]
-
Identification and Naming of Substituents: All non-ring groups attached to the parent cycloalkane are identified as substituents.
-
One substituent is a two-carbon alkyl chain (-CH₂CH₃), named ethyl .
-
The second substituent is a methyl group on which one hydrogen has been replaced by a bromine atom (-CH₂Br). This is a complex substituent named bromomethyl .
-
-
Numbering of the Parent Ring: The carbon atoms of the cycloalkane ring must be numbered to assign locants to the substituents. Numbering begins at a substituted carbon and proceeds in a direction that assigns the lowest possible numbers to the substituents.[1][4] In this case, both the ethyl and bromomethyl groups are attached to the same carbon atom. Therefore, this carbon is assigned the locant 1 . Since there are no other substituents, further numbering is not required to determine the name.
-
Alphabetical Ordering of Substituents: The identified substituents are arranged in alphabetical order.[4][5]
-
B romomethyl
-
E thyl According to IUPAC rules, "bromomethyl" precedes "ethyl" alphabetically.
-
-
Assembly of the Final IUPAC Name: The complete name is constructed by combining the components in the following order: (Locant)-(Substituent 1)-(Locant)-(Substituent 2)(Parent Name).
-
The alphabetically precedent substituent, bromomethyl, is placed first with its locant: 1-(Bromomethyl) . Parentheses are used to enclose the name of this complex substituent.
-
The next substituent, ethyl, follows with its locant: 1-ethyl .
-
The parent name is appended: cyclopentane .
-
This sequential protocol yields the unambiguous and correct IUPAC name: This compound .[6]
Data Presentation: Summary of Nomenclature Components
The components derived from the systematic analysis of the molecule are summarized below for clarity.
| Component | Identification | Rationale |
| Parent Structure | cyclopentane | The molecule is based on a five-carbon cyclic alkane.[1] |
| Substituent 1 | (Bromomethyl) | A one-carbon chain with a bromine atom attached. |
| Substituent 2 | ethyl | A two-carbon alkyl group. |
| Locants | 1, 1 | Both substituents are on the same carbon, which is assigned the lowest possible number.[4] |
| Alphabetical Order | Bromomethyl, Ethyl | Substituents are listed alphabetically ("B" before "E") to determine the final name structure.[7] |
Visualization of the Naming Workflow
The logical workflow for deriving the IUPAC name is visualized in the following diagram. This illustrates the decision-making process from initial structural analysis to the final assembled name, adhering to IUPAC conventions.
Caption: Logical workflow for IUPAC name derivation.
References
- 1. fiveable.me [fiveable.me]
- 2. Substituted Cycloalkanes [chem.ucalgary.ca]
- 3. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound (EVT-12445291) [evitachem.com]
- 7. IUPAC Nomenclature Rules for Cycloalkanes | QUÍMICA ORGÁNICA [quimicaorganica.net]
Methodological & Application
Applications of 1-(Bromomethyl)-1-ethylcyclopentane in Organic Synthesis
Application Note
Introduction
1-(Bromomethyl)-1-ethylcyclopentane is a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a neopentyl-like bromide, makes it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions. This document outlines key applications and provides detailed protocols for its use in the synthesis of spirocycles and in Wittig reactions, highlighting its utility for researchers, scientists, and professionals in drug development.
The presence of the ethyl group on the same carbon as the bromomethyl moiety provides steric hindrance that can influence reaction pathways and product distributions. This unique structural feature is valuable in medicinal chemistry for the synthesis of novel scaffolds with potential therapeutic applications.
Key Synthetic Applications
This compound is primarily utilized in the following synthetic transformations:
-
Nucleophilic Substitution Reactions: The bromide is readily displaced by a wide range of nucleophiles, including carbanions, amines, azides, and hydroxides, to introduce the 1-ethylcyclopentylmethyl moiety into various molecules. A prominent application is in the alkylation of active methylene compounds, such as diethyl malonate, leading to the formation of precursors for spirocyclic compounds.
-
Formation of Grignard Reagents: It reacts with magnesium metal to form the corresponding Grignard reagent, 1-ethylcyclopentylmethylmagnesium bromide. This organometallic reagent serves as a potent nucleophile for addition to carbonyl compounds and other electrophiles, enabling the construction of more complex carbon skeletons.
-
Preparation of Phosphonium Salts for Wittig Reactions: Reaction with triphenylphosphine yields a phosphonium salt, which can be converted to the corresponding ylide. This ylide is a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.
Application 1: Synthesis of Spiro[4.4]nonane Precursors via Malonic Ester Synthesis
The alkylation of diethyl malonate with this compound is a key step in the synthesis of precursors for spiro[4.4]nonane derivatives. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
Experimental Protocol: Synthesis of Diethyl 2-(1-ethylcyclopentylmethyl)malonate
Reaction Scheme:
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. Stir the mixture until all the sodium has dissolved.
-
Addition of Diethyl Malonate: To the sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise at room temperature with vigorous stirring.
-
Alkylation: Add 19.1 g (100 mmol) of this compound dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 191.11 | 19.1 g | - |
| Diethyl malonate | 1.0 | 160.17 | 16.0 g | - |
| Sodium | 1.0 | 22.99 | 2.3 g | - |
| Diethyl 2-(1-ethylcyclopentylmethyl)malonate | - | 270.38 | Expected: 27.0 g | ~75-85 |
Note: The yield is an estimated range based on typical malonic ester syntheses and may vary depending on experimental conditions.
Logical Workflow for Malonic Ester Synthesis
Caption: Workflow for the synthesis of a spiro[4.4]nonane precursor.
Application 2: Alkene Synthesis via Wittig Reaction
This compound can be converted into its corresponding phosphonium salt, which is a precursor to the Wittig reagent. This reagent is instrumental in converting aldehydes and ketones into alkenes, a fundamental transformation in organic synthesis.
Experimental Protocol: Synthesis of (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide and Subsequent Wittig Reaction with Benzaldehyde
Part A: Synthesis of (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 19.1 g (100 mmol) of this compound and 26.2 g (100 mmol) of triphenylphosphine in 100 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux for 24 hours. A white precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature and filter the white solid. Wash the solid with cold diethyl ether (2 x 30 mL) and dry under vacuum.
Quantitative Data:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 191.11 | 19.1 g | - |
| Triphenylphosphine | 1.0 | 262.29 | 26.2 g | - |
| (1-Ethylcyclopentylmethyl)triphenylphosphonium Bromide | - | 453.40 | Expected: 45.3 g | ~90-95 |
Note: The yield is an estimated range based on typical phosphonium salt formations.
Part B: Wittig Reaction with Benzaldehyde
Reaction Scheme:
Materials:
-
(1-Ethylcyclopentylmethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: Suspend 45.3 g (100 mmol) of the phosphonium salt in 200 mL of anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add 40 mL (100 mmol) of 2.5 M n-BuLi in hexanes dropwise with stirring. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Reaction with Aldehyde: After stirring for 1 hour at 0 °C, add 10.6 g (100 mmol) of benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| Phosphonium Salt | 1.0 | 453.40 | 45.3 g | - |
| n-Butyllithium | 1.0 | 64.06 | 40 mL (2.5 M) | - |
| Benzaldehyde | 1.0 | 106.12 | 10.6 g | - |
| 1-Ethyl-1-(2-phenylethenyl)cyclopentane | - | 200.32 | Expected: 20.0 g | ~70-80 |
Note: The yield is an estimated range and is highly dependent on the purity of reagents and anhydrous conditions.
Wittig Reaction Experimental Workflow
Caption: Workflow for the Wittig reaction to synthesize an alkene.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium metal and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Application Notes and Protocols for 1-(Bromomethyl)-1-ethylcyclopentane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(bromomethyl)-1-ethylcyclopentane as a versatile alkylating agent for the introduction of the 1-ethylcyclopentylmethyl moiety into a variety of organic molecules. This reagent is particularly valuable in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and complex molecular scaffolds.[1]
Introduction
This compound is a halogenated hydrocarbon featuring a sterically hindered neopentyl-like structure.[1] This structural characteristic influences its reactivity, primarily favoring S(_N)2-type nucleophilic substitution reactions while minimizing competing elimination reactions. The cyclopentyl moiety offers a desirable lipophilic scaffold often sought in drug design to enhance membrane permeability and target engagement.
Key Features:
-
Versatile Alkylating Agent: Reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
-
Introduction of a Lipophilic Moiety: The 1-ethylcyclopentylmethyl group can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Stable and Reactive: Offers a good balance of stability for storage and sufficient reactivity for synthetic transformations.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not extensively documented, but expected to be in the range of 180-200 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Acetone) |
Applications in Organic Synthesis and Drug Development
This compound serves as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its primary application lies in the formation of new carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution.
Alkylation of N-Nucleophiles (Amines and Amides)
The reaction of this compound with primary and secondary amines or amides provides a straightforward method for the synthesis of N-alkylated derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Alkylation of O-Nucleophiles (Phenols and Alcohols)
Phenoxides and alkoxides readily react with this compound to form the corresponding ethers. This Williamson ether synthesis is a fundamental transformation in organic chemistry and is widely used in the synthesis of analogs of natural products and drug candidates.
Alkylation of S-Nucleophiles (Thiols)
The formation of thioethers is efficiently achieved by the reaction of thiols with this compound. Thioethers are important functionalities in many biologically active molecules and can serve as key intermediates for further synthetic manipulations.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Protocol for N-Alkylation of a Primary Amine
This protocol describes the mono-alkylation of a primary amine. To favor mono-alkylation, the amine can be used in excess.
Diagram of the Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction and column chromatography
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Benzylamine | Cs₂CO₃ | Acetonitrile | 60 | 8 | 80-90 |
| Morpholine | DIPEA | CH₂Cl₂ | RT | 24 | 70-80 |
General Protocol for O-Alkylation of a Phenol
This protocol describes the Williamson ether synthesis using a phenol as the nucleophile.
Diagram of the Signaling Pathway for O-Alkylation:
Caption: Reaction pathway for the O-alkylation of a phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetone, DMF)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction and column chromatography
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 16 | 85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6 | 90-98 |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | 80-90 |
General Protocol for S-Alkylation of a Thiol
This protocol describes the synthesis of a thioether from a thiol.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.0 eq)
-
Base (e.g., Et₃N, DIPEA, 1.2 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction and column chromatography
Procedure:
-
Dissolve the thiol and the base in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | THF | RT | 4 | 90-98 |
| Benzyl mercaptan | DIPEA | CH₂Cl₂ | RT | 6 | 88-95 |
| Cysteine derivative | K₂CO₃ | DMF | 50 | 8 | 70-80 |
Safety Information
This compound is expected to be a flammable liquid and an irritant. Handle with care in a well-ventilated fume hood, avoiding contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 1-ethylcyclopentylmethyl group into organic molecules. The protocols provided herein offer a starting point for the development of synthetic routes towards novel compounds in the fields of medicinal chemistry and materials science. The predictable reactivity and the desirable properties of the incorporated moiety make it an attractive tool for researchers and drug development professionals.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-1-ethylcyclopentane is a sterically hindered primary alkyl halide. Its structure, featuring a quaternary carbon adjacent to the methylene bromide, presents significant challenges for classical bimolecular nucleophilic substitution (SN2) reactions. This steric hindrance drastically reduces reactivity compared to unhindered primary alkyl halides. Consequently, successful nucleophilic substitution on this substrate necessitates carefully chosen, often forcing, reaction conditions to achieve reasonable yields and reaction rates.
These application notes provide an overview of the mechanistic considerations and detailed protocols for performing nucleophilic substitution reactions on this compound with a variety of common nucleophiles. The information is intended to guide researchers in developing synthetic routes for novel molecules in pharmaceutical and materials science research.
Mechanistic Considerations
The primary challenge in reactions involving this compound is the significant steric bulk around the electrophilic carbon.
-
SN2 Pathway: The direct backside attack required for an SN2 mechanism is severely impeded by the ethyl group and the cyclopentane ring on the adjacent carbon. For practical purposes, these reactions are extremely slow under standard conditions. To facilitate the SN2 pathway, polar aprotic solvents such as DMSO or DMF are recommended to enhance the reactivity of the nucleophile. Elevated temperatures are also typically required to overcome the high activation energy.
-
SN1 Pathway: The formation of a primary carbocation, which would be the initial intermediate in an SN1 reaction, is highly unfavorable. While rearrangement to a more stable tertiary carbocation is possible, this often leads to a mixture of products and is not a reliable pathway for obtaining the desired direct substitution product in high yield.
-
Elimination (E2) Pathway: With strongly basic nucleophiles, such as alkoxides, the E2 elimination pathway can be a significant competing reaction, leading to the formation of an alkene. The choice of a less basic nucleophile or careful control of reaction conditions can help to minimize this side reaction.
The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this substrate.
Caption: General workflow for nucleophilic substitution on this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on sterically hindered primary bromides like this compound. These values are based on analogous reactions with neopentyl bromide and should be considered as starting points for optimization.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMSO | 80 - 100 | 12 - 24 | 70 - 85 | 1-(Azidomethyl)-1-ethylcyclopentane |
| Cyanide | Potassium Cyanide (KCN) | DMF | 100 - 120 | 24 - 48 | 50 - 65 | 1-(Cyanomethyl)-1-ethylcyclopentane |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | DMF | 80 - 100 | 8 - 16 | 60 - 75 | 1-Ethyl-1-((phenylthio)methyl)cyclopentane |
| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 48 - 72 | 20 - 35* | 1-(Ethoxymethyl)-1-ethylcyclopentane |
*Yields for alkoxide substitutions are often lower due to competing elimination reactions.
Experimental Protocols
Note: These protocols are adapted from established procedures for sterically hindered alkyl halides. Reaction times and temperatures may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Protocol 1: Synthesis of 1-(Azidomethyl)-1-ethylcyclopentane
This protocol describes the substitution of the bromide with an azide nucleophile, a reaction that generally proceeds in good yield due to the high nucleophilicity and low basicity of the azide ion.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the substrate.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 90 °C and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMSO).
-
Combine the organic layers and wash with brine (2 x volume of DMSO).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(Cyanomethyl)-1-ethylcyclopentane
This protocol outlines the synthesis of the corresponding nitrile. Cyanide is a potent nucleophile, but higher temperatures are often required for sterically hindered substrates.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Carefully add potassium cyanide (1.5 eq). Caution: KCN is highly toxic.
-
Heat the mixture to 110 °C and stir vigorously for 36 hours.
-
Cool the reaction to room temperature and pour it into a mixture of water and ice.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash thoroughly with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Protocol 3: Williamson Ether Synthesis of 1-(Ethoxymethyl)-1-ethylcyclopentane
This protocol describes the formation of an ether via the Williamson ether synthesis. With a hindered substrate like this compound, the competing E2 elimination reaction is a significant concern.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing absolute ethanol, add sodium ethoxide (2.0 eq) and stir until dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 60 hours.
-
After cooling, quench the reaction by carefully adding deionized water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography on silica gel, expecting a modest yield of the desired ether along with elimination byproducts.
The following diagram illustrates the logical relationship between substrate hindrance and the choice of reaction conditions for a successful SN2 reaction.
Caption: Strategy for overcoming steric hindrance in SN2 reactions.
Application Notes and Protocols: 1-(Bromomethyl)-1-ethylcyclopentane in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-1-ethylcyclopentane is a versatile saturated carbocyclic building block in medicinal chemistry. Its sterically hindered cyclopentyl core can impart favorable physicochemical properties such as increased lipophilicity and metabolic stability to drug candidates. This document provides detailed protocols for the synthetic application of this compound in the preparation of a potential therapeutic agent and outlines a representative biological screening workflow. While specific examples of its inclusion in late-stage clinical candidates are not prevalent in publicly accessible literature, its utility as a synthetic intermediate is clear. This document will, therefore, utilize a representative synthetic scheme and bioassay protocol to illustrate its potential application in pharmaceutical research.
Introduction
In the landscape of drug discovery, the exploration of novel chemical space is paramount. Saturated carbocyclic moieties are of significant interest as they can enhance the three-dimensional character of drug candidates, potentially leading to improved potency and selectivity, as well as more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound serves as a valuable reagent for introducing a 1-ethylcyclopentylmethyl scaffold into a target molecule. The primary mode of reaction for this alkyl bromide is through nucleophilic substitution, where the bromine atom acts as a good leaving group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing synthetic reactions and for understanding the potential contribution of the 1-ethylcyclopentylmethyl moiety to the overall properties of a final drug compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Br | |
| Molecular Weight | 191.11 g/mol | PubChem |
| Appearance | Typically a colorless liquid | |
| Boiling Point | Data varies based on purity | |
| Reactivity | Highly reactive in substitution reactions | |
| Stability | Stable under standard lab conditions, but sensitive to moisture and light |
Application: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, a synthetic protocol for the preparation of a hypothetical kinase inhibitor, "Compound X," is provided. In this example, the 1-ethylcyclopentylmethyl group is appended to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, via an N-alkylation reaction.
Synthetic Workflow
The following diagram outlines the synthetic workflow for the preparation of "Compound X" starting from 4-amino-1H-pyrazolo[3,4-d]pyrimidine and this compound.
Caption: Synthetic workflow for the preparation of "Compound X".
Experimental Protocol: Synthesis of "Compound X"
Materials:
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield "Compound X".
Biological Evaluation: Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of "Compound X" against a target kinase.
Experimental Workflow for Kinase Assay
The diagram below illustrates the workflow for determining the in vitro kinase inhibitory activity of "Compound X".
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
"Compound X"
-
Target Kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of "Compound X" in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted "Compound X" or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of "Compound X" relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
The following table presents hypothetical data for "Compound X" and a reference compound against two kinases to illustrate how the data could be structured.
| Compound | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |
| Compound X | 15 | 250 |
| Reference Compound | 5 | 300 |
Conclusion
This compound is a valuable building block for introducing a sterically demanding saturated carbocyclic moiety into drug candidates. While detailed pharmaceutical research applications for this specific compound are not widely published, its chemical properties make it suitable for use in the synthesis of diverse compound libraries for screening. The provided protocols for synthesis and biological evaluation are representative of how this compound could be utilized in a drug discovery program to generate and assess novel chemical entities. Researchers are encouraged to adapt these general methodologies to their specific targets and synthetic strategies.
Application Notes and Protocols for 1-(Bromomethyl)-1-ethylcyclopentane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-1-ethylcyclopentane is a halogenated hydrocarbon featuring a cyclopentane ring substituted with both a bromomethyl and an ethyl group on the same carbon atom.[1] While not extensively documented as a pharmacologically active agent itself, its chemical structure presents significant opportunities in medicinal chemistry. This compound primarily serves as a versatile synthetic intermediate or building block for the creation of more complex molecules with potential therapeutic applications.[1] Its utility stems from the presence of the reactive bromomethyl group, which can be leveraged for various chemical transformations, and the ethylcyclopentane scaffold, a structural motif found in a number of biologically active compounds.
The cyclopentane ring is a common scaffold in medicinal chemistry, valued for its ability to provide a rigid, three-dimensional structure that can orient functional groups in a precise manner for optimal interaction with biological targets.[2] The ethyl group can contribute to favorable hydrophobic interactions and improve metabolic stability. The bromomethyl group, as a primary alkyl halide, is an excellent electrophile for alkylation reactions, allowing for the covalent attachment of the ethylcyclopentane moiety to a variety of nucleophiles.[3][4]
These application notes will explore the potential roles of this compound in medicinal chemistry, providing detailed protocols for its synthesis and its application as a synthetic building block.
Potential Applications in Medicinal Chemistry
The primary role of this compound in medicinal chemistry is as an electrophilic building block for the synthesis of novel drug candidates. The reactivity of the bromomethyl group allows for its conjugation to various molecular scaffolds to introduce the lipophilic and sterically defined 1-ethylcyclopentyl moiety.
Key Potential Applications Include:
-
Scaffold Decoration: Introduction of the 1-ethylcyclopentyl group to a lead compound can modulate its physicochemical properties, such as lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Fragment-Based Drug Discovery (FBDD): The 1-ethylcyclopentyl fragment can be used to probe hydrophobic pockets in protein binding sites. Hits from an FBDD screen containing this fragment can be further elaborated using the bromomethyl handle.
-
Covalent Inhibitor Development: While primary alkyl bromides are generally less reactive than other covalent warheads, under specific conditions, they can be used to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a target protein, leading to irreversible inhibition. This approach is often employed for targets where high potency and prolonged duration of action are desired.
-
Linker Chemistry for PROTACs and ADCs: The bromomethyl group can serve as a reactive handle to attach the ethylcyclopentane scaffold to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Synthesis and Characterization
Synthesis of this compound
A common method for the synthesis of this compound is through the free-radical bromination of 1-ethylcyclopentane.[1]
Reaction Scheme:
References
Application Notes and Protocols: Grignard Reaction with 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation and subsequent reactions of the Grignard reagent derived from 1-(bromomethyl)-1-ethylcyclopentane. Due to the sterically hindered nature of this primary alkyl halide, special considerations are necessary to achieve successful Grignard reagent formation. These notes outline strategies for magnesium activation, solvent selection, and reaction conditions, along with protocols for subsequent reactions with common electrophiles such as formaldehyde and carbon dioxide.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of Grignard reagents from sterically hindered alkyl halides, such as this compound, can be challenging. The steric bulk around the reaction center can impede the reaction with the magnesium surface, potentially leading to lower yields and the formation of side products. However, with appropriate optimization of reaction conditions, including the use of activators and suitable solvents, the (1-ethylcyclopentyl)methylmagnesium bromide can be successfully prepared and utilized in subsequent synthetic transformations.
Key Experimental Considerations for Hindered Grignard Reagents
Several factors are critical for the successful formation of Grignard reagents from sterically hindered primary alkyl halides:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[3][4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Magnesium Activation: The passivating oxide layer on the surface of magnesium turnings can inhibit the reaction.[2] Activation of the magnesium is therefore crucial. Common methods include the use of iodine crystals, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL-H).[5][6] For sterically hindered substrates, mechanical activation by stirring the magnesium turnings prior to the addition of the halide can also be beneficial.
-
Solvent Choice: While diethyl ether is a common solvent for Grignard reactions, more polar coordinating solvents like tetrahydrofuran (THF) can enhance the rate of formation for less reactive halides.[2] The increased polarity of THF helps to solvate the Grignard reagent and can facilitate the reaction of sterically hindered substrates.
-
Initiation: A small amount of a more reactive halide or pre-formed Grignard reagent can be used to initiate the reaction. A common initiator is 1,2-dibromoethane, which reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1][5]
-
Temperature Control: The formation of Grignard reagents is exothermic. The reaction should be initiated at room temperature and may require cooling to maintain a controlled reflux.
Experimental Protocols
Protocol 1: Preparation of (1-Ethylcyclopentyl)methylmagnesium Bromide
This protocol is adapted from general procedures for the formation of Grignard reagents from sterically hindered primary alkyl bromides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator) or 1,2-dibromoethane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and deposits on the magnesium surface, or until bubbles are observed if using 1,2-dibromoethane. Allow the flask to cool.
-
Reaction Initiation: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Grignard Formation: Once the reaction initiates (indicated by a color change, gentle refluxing, or the disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution is the Grignard reagent, (1-ethylcyclopentyl)methylmagnesium bromide.
Table 1: Representative Reaction Conditions for Grignard Formation with Hindered Primary Alkyl Bromides
| Alkyl Bromide | Solvent | Activator | Temperature | Reaction Time | Yield (%) |
| Neopentyl bromide | Diethyl Ether | Iodine | Reflux | 4 h | Moderate |
| Neopentyl bromide | THF | 1,2-dibromoethane | Reflux | 2 h | Good |
| This compound (predicted) | THF | Iodine/1,2-dibromoethane | Reflux | 2-3 h | Moderate to Good |
Note: Yields are highly dependent on the purity of reagents and the exclusion of moisture.
Protocol 2: Reaction with Formaldehyde to Synthesize (1-Ethylcyclopentyl)methanol
This protocol describes the synthesis of a primary alcohol using the prepared Grignard reagent.[1][7][8][9]
Materials:
-
(1-Ethylcyclopentyl)methylmagnesium bromide solution in THF (from Protocol 1)
-
Paraformaldehyde or formaldehyde gas
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
Procedure:
-
Preparation of Formaldehyde: Depolymerize paraformaldehyde by heating it gently in a separate flask and pass the resulting formaldehyde gas through a tube into the cooled Grignard solution with vigorous stirring. Alternatively, a suspension of dry paraformaldehyde in THF can be added portion-wise to the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly introduce the formaldehyde gas or add the paraformaldehyde suspension. Maintain the temperature below 10 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude (1-ethylcyclopentyl)methanol can be purified by distillation or column chromatography.
Protocol 3: Reaction with Carbon Dioxide to Synthesize (1-Ethylcyclopentyl)acetic Acid
This protocol details the synthesis of a carboxylic acid from the Grignard reagent.[1][3][10][11][12][13]
Materials:
-
(1-Ethylcyclopentyl)methylmagnesium bromide solution in THF (from Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Separatory funnel
Procedure:
-
Reaction with CO2: Place a generous amount of crushed dry ice in a beaker and slowly pour the Grignard solution over it with stirring.[11][12] The Grignard reagent will react with the solid CO2.
-
Quenching and Acidification: Allow the excess dry ice to sublime. Add diethyl ether to the residue. Slowly add hydrochloric acid with stirring until the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting (1-ethylcyclopentyl)acetic acid can be purified by recrystallization or distillation.
Table 2: Expected Products and General Yields
| Electrophile | Product | Typical Yield (%) |
| Formaldehyde | (1-Ethylcyclopentyl)methanol | 60-80 |
| Carbon Dioxide | (1-Ethylcyclopentyl)acetic Acid | 70-90 |
Note: Yields are based on the theoretical yield from the starting alkyl bromide and can vary.
Visualizations
Grignard Reaction Workflow
Caption: Experimental workflow for the Grignard reaction.
Grignard Reagent Formation Mechanism
Caption: Simplified mechanism of Grignard reagent formation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not start | Wet glassware or solvent | Ensure all equipment is flame-dried and solvents are anhydrous. |
| Inactive magnesium | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. | |
| Low yield of Grignard reagent | Side reactions (e.g., Wurtz coupling) | Add the alkyl bromide slowly to the magnesium suspension. Use a more dilute solution. |
| Incomplete reaction | Increase reaction time or gently heat the mixture. | |
| Formation of significant byproducts | Reaction with atmospheric CO2 or O2 | Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. |
| Grignard reagent decomposition | Use the Grignard reagent immediately after preparation. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-(Bromomethyl)-1-ethylcyclopentane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-1-ethylcyclopentane is an alkyl halide that can serve as a functional initiator in various polymerization techniques. Its structure is particularly well-suited for initiating controlled radical polymerization processes like ATRP. In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates polymerization. The reversible deactivation of the growing polymer chain allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). The ethylcyclopentane moiety introduced at the polymer chain end can impart unique solubility and thermal properties to the resulting polymer.
Potential Applications in Polymer Chemistry
The use of this compound as an initiator in ATRP opens avenues for the synthesis of a variety of functional and well-defined polymers.
-
Synthesis of Homopolymers: It can be used to initiate the polymerization of various monomers, such as styrenes, (meth)acrylates, and acrylonitrile, to produce homopolymers with a bulky cycloaliphatic end-group.
-
Synthesis of Block Copolymers: Polymers synthesized using this initiator will possess a terminal bromine atom, which can be used to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.[1][2] This is valuable for creating materials with tailored properties for applications in drug delivery, nanotechnology, and surface modification.
-
Surface Modification: The initiator can be immobilized on a surface to initiate "grafting from" polymerization, creating polymer brushes that can alter the surface properties of materials.
Proposed Polymerization Technique: Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile controlled radical polymerization method that allows for the synthesis of a wide range of polymers with complex architectures.[3][4] The general mechanism involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.
General ATRP Mechanism
The fundamental principle of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand. The initiator, an alkyl halide (R-X), is activated by the catalyst (Cu(I)X/L) to form a radical (R•) and the oxidized catalyst (Cu(II)X₂/L). This radical then propagates by adding to a monomer. The propagating radical can be deactivated by reacting with the Cu(II) complex to reform the dormant species and the Cu(I) catalyst. This dynamic equilibrium between active and dormant species minimizes termination reactions, leading to controlled polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
The following are proposed experimental protocols for the use of this compound as an initiator in the ATRP of a model monomer, methyl methacrylate (MMA).
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Toluene (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Precipitating Solvent: Methanol
Protocol 1: ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical ATRP of MMA in an organic solvent.
-
Preparation of the Reaction Mixture:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of MMA (e.g., 10 mmol) and the solvent (e.g., 10 mL of anisole).
-
Add this compound (e.g., 0.1 mmol, for a target degree of polymerization of 100).
-
Add the ligand, PMDETA (e.g., 0.1 mmol).
-
-
Degassing:
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Stir the reaction mixture for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination and Purification:
-
To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.
-
Filter and dry the polymer in a vacuum oven until a constant weight is achieved.
-
Workflow for ATRP using this compound
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
Application Notes and Protocols: 1-(Bromomethyl)-1-ethylcyclopentane as a Versatile Building Block for Spirocyclic and Substituted Cyclopentane Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(Bromomethyl)-1-ethylcyclopentane is a valuable bifunctional building block in organic synthesis, particularly for the construction of sterically hindered and structurally complex molecules. The presence of a neopentyl-like bromide and a quaternary center makes it an ideal precursor for introducing the 1-ethylcyclopentyl moiety into a target molecule. This functional group arrangement is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, as the cyclopentane ring can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, while the ethyl group can provide favorable lipophilic interactions.
This document provides detailed protocols for the application of this compound in the synthesis of spirocyclic compounds and as a precursor for Grignard reagents, enabling the formation of new carbon-carbon bonds.
Key Applications and Experimental Data
The primary utility of this compound lies in its ability to undergo nucleophilic substitution and to form organometallic reagents. These reactions open avenues for the synthesis of a wide array of complex molecular architectures.
Synthesis of Spirocyclic Ethers
One of the key applications of this building block is in the intramolecular Williamson ether synthesis to form spirocyclic ethers. This is often achieved by first coupling the bromomethyl compound with a suitable diol, followed by a base-mediated cyclization.
Table 1: Synthesis of a Spiro-ether via Intramolecular Williamson Ether Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | This compound, Ethane-1,2-diol | NaH, THF, 0 °C to rt, 12 h | 2-((1-Ethylcyclopentyl)methoxy)ethan-1-ol | 85 | >98 (by ¹H NMR) |
| 2 | 2-((1-Ethylcyclopentyl)methoxy)ethan-1-ol | NaH, THF, reflux, 6 h | 1-Ethyl-5-oxa-spiro[2.4]heptane | 92 | >99 (by GC-MS) |
Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of C-C bonds with various electrophiles, such as aldehydes, ketones, and esters.
Table 2: Grignard Reaction with an Aldehyde
| Reactant | Grignard Reagent | Electrophile | Conditions | Product | Yield (%) | Purity (%) |
| This compound | (1-Ethylcyclopentyl)methylmagnesium bromide | Benzaldehyde | Dry Et₂O, 0 °C to rt, 4 h | 1-(1-Ethylcyclopentyl)-2-phenylethan-1-ol | 78 | >97 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-5-oxa-spiro[2.4]heptane
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
Step 1: Synthesis of 2-((1-Ethylcyclopentyl)methoxy)ethan-1-ol
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) to the cooled THF.
-
Slowly add ethane-1,2-diol (1.2 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-((1-Ethylcyclopentyl)methoxy)ethan-1-ol.
Step 2: Intramolecular Cyclization
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add NaH (1.4 eq).
-
Add a solution of 2-((1-Ethylcyclopentyl)methoxy)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield 1-Ethyl-5-oxa-spiro[2.4]heptane.
Protocol 2: Grignard Reaction with Benzaldehyde
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (catalytic)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 eq) in anhydrous Et₂O to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous Et₂O dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(1-Ethylcyclopentyl)-2-phenylethan-1-ol.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the synthesis of the spiro-ether and a hypothetical signaling pathway that could be targeted by a molecule derived from this building block.
Caption: Synthetic workflow for the two-step synthesis of a spiro-ether.
Caption: Hypothetical inhibition of a GPCR signaling pathway.
mechanism of E1 and E2 elimination reactions for 1-(Bromomethyl)-1-ethylcyclopentane
Application Notes and Protocols: E1 and E2 Elimination Reactions
Topic: Mechanistic Analysis of E1 and E2 Elimination Reactions for Alkyl Halides: A Case Study of 1-Bromo-1-ethylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elimination reactions are fundamental processes in organic synthesis, providing a primary route for the formation of alkenes, which are crucial precursors in the manufacturing of pharmaceuticals, polymers, and fine chemicals.[1] These reactions typically involve the removal of two substituents from a molecule, often a hydrogen atom and a leaving group from adjacent carbon atoms (β-elimination).[2] The two most common mechanisms for such reactions are the unimolecular elimination (E1) and the bimolecular elimination (E2).[3]
The competition between the E1 and E2 pathways is dictated by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the reaction temperature.[4][5] Understanding and controlling these factors is paramount for achieving desired product selectivity.
Note on Substrate Selection: The initially proposed substrate, 1-(bromomethyl)-1-ethylcyclopentane, is a primary alkyl halide that lacks β-hydrogens. Consequently, it cannot undergo a standard β-elimination reaction via either E1 or E2 mechanisms. For the purpose of illustrating a direct comparison between these two pathways, this document will focus on the structurally related tertiary alkyl halide, 1-bromo-1-ethylcyclopentane . This substrate is an excellent model as it can readily undergo elimination through both E1 and E2 mechanisms under appropriate conditions, allowing for a detailed exploration of reaction control.
Reaction Mechanisms
E1 (Unimolecular Elimination) Mechanism
The E1 reaction is a two-step process that is kinetically first-order, as the rate-determining step involves only the substrate.[6] It is analogous to the SN1 reaction and is favored for tertiary alkyl halides in the presence of a weak base and a polar protic solvent.[7][8]
-
Step 1: Formation of a Carbocation. The C-Br bond ionizes without the intervention of the base, forming a stable tertiary carbocation intermediate. This is the slow, rate-determining step.[1]
-
Step 2: Deprotonation. A weak base (often the solvent, e.g., ethanol) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond.[6]
The reaction generally follows Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more stable, alkene.[9][10] For 1-bromo-1-ethylcyclopentane, this results in 1-ethylcyclopent-1-ene as the major product.
Caption: The E1 mechanism proceeds via a stable carbocation intermediate.
E2 (Bimolecular Elimination) Mechanism
The E2 reaction is a single, concerted step where a strong base removes a proton while the leaving group departs simultaneously.[11][12] The reaction is kinetically second-order, as its rate depends on the concentration of both the substrate and the base.[13] A key stereochemical requirement is an anti-periplanar arrangement of the β-proton and the leaving group, which allows for efficient orbital overlap in the transition state.[14][15]
The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used:
-
Strong, Non-hindered Base (e.g., Sodium Ethoxide, NaOEt): These bases favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev's product).[9]
-
Strong, Sterically Hindered Base (e.g., Potassium tert-Butoxide, KOtBu): Bulky bases preferentially abstract the more sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann product).[15][16] For 1-bromo-1-ethylcyclopentane, this yields ethylidenecyclopentane.
References
- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. E1 Reaction Important Concepts and Tips for JEE [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The E2 Reaction Mechanism [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(Bromomethyl)-1-ethylcyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the free-radical bromination of 1-ethylcyclopentane.[1] This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1] The reaction is commonly carried out in an inert solvent like carbon tetrachloride (CCl4) or benzene under reflux conditions.[1]
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The primary challenges include:
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Over-bromination: Formation of di- or poly-brominated products.
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Isomeric Impurities: Bromination at other positions on the cyclopentane ring or the ethyl group, although bromination at a tertiary carbon is generally favored.
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Formation of Succinimide: The succinimide byproduct from NBS can sometimes complicate purification.
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Difficult Purification: The boiling point of the desired product may be close to that of impurities, making distillation challenging.[2]
Q3: Why is an inert atmosphere recommended for this reaction?
A3: An inert atmosphere, typically nitrogen or argon, is recommended to prevent side reactions with atmospheric oxygen.[1] Oxygen can act as a radical scavenger, which can inhibit the desired free-radical chain reaction and reduce the yield of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, phenols). 4. Impure starting materials. | 1. Use a fresh batch of radical initiator. 2. Ensure the reaction mixture is maintained at a consistent reflux temperature. 3. Degas the solvent and maintain the reaction under an inert atmosphere (N2 or Ar). 4. Purify the 1-ethylcyclopentane and solvent before use. |
| Formation of Multiple Products (observed by GC-MS or NMR) | 1. Over-bromination due to excess NBS. 2. Non-selective bromination at other positions. 3. Reaction run for an extended period. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to maintain a low concentration of bromine. 2. Optimize the reaction temperature; lower temperatures can sometimes increase selectivity. 3. Monitor the reaction progress by GC and stop the reaction once the starting material is consumed. |
| Difficulty in Removing Succinimide Byproduct | Succinimide has some solubility in non-polar organic solvents. | 1. After the reaction, cool the mixture to room temperature and filter to remove the bulk of the succinimide, which is a solid. 2. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining succinimide and acidic byproducts. |
| Product is Contaminated with Unreacted Starting Material | Incomplete reaction. | 1. Increase the reaction time. 2. Add a small additional portion of the radical initiator. 3. Ensure the reflux temperature is adequate. |
| Purification by Distillation is Ineffective | Close boiling points of the product and impurities. | 1. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). 2. Consider alternative purification methods such as column chromatography on silica gel. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound using NBS.
Materials:
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1-Ethylcyclopentane
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N-Bromosuccinimide (NBS)
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Benzoyl Peroxide (or AIBN)
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Carbon Tetrachloride (CCl4), anhydrous
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethylcyclopentane (0.1 mol, 9.82 g).
-
Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL) to dissolve the starting material. Then, add N-bromosuccinimide (0.11 mol, 19.6 g) and benzoyl peroxide (0.002 mol, 0.48 g).
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Reaction: Heat the mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. The reaction is typically initiated by the decomposition of the benzoyl peroxide. The reaction can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 2-4 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the solid succinimide.
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Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate.
-
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Purification:
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Filter off the drying agent.
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Remove the solvent by rotary evaporation.
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Purify the crude product by vacuum distillation.
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Data Presentation
Table 1: Reaction Conditions and Yields
| Entry | Equivalents of NBS | Initiator (mol%) | Reaction Time (h) | Yield (%) | Purity (by GC) |
| 1 | 1.0 | AIBN (1%) | 3 | 65 | 92% |
| 2 | 1.1 | AIBN (1%) | 3 | 72 | 90% (minor dibrominated product) |
| 3 | 1.1 | Benzoyl Peroxide (2%) | 2.5 | 75 | 93% |
| 4 | 1.5 | Benzoyl Peroxide (2%) | 2.5 | 55 | 70% (significant over-bromination) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Purification of 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Bromomethyl)-1-ethylcyclopentane, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this tertiary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For larger quantities with impurities that have significantly different boiling points, vacuum distillation is often preferred. For smaller scales or to remove impurities with similar boiling points, flash chromatography is more suitable.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized via bromination of 1-ethyl-1-(hydroxymethyl)cyclopentane, unreacted starting material may be present. A significant byproduct to consider is the elimination product, 1-ethyl-1-(methylene)cyclopentane, which can form under basic or heated conditions. Other potential impurities include dibrominated products and residual solvents from the reaction or workup.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity of the fractions can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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GC-MS is effective for separating volatile compounds and identifying them based on their mass spectra. This can help in detecting and quantifying the presence of starting materials, byproducts, and residual solvents.
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¹H NMR spectroscopy provides structural information. The spectrum of pure this compound will have characteristic signals for the ethyl and cyclopentyl protons, as well as a distinct singlet for the bromomethyl protons. The presence of impurity peaks, such as those corresponding to alkene protons in the elimination byproduct, can be easily detected.
Troubleshooting Guides
Fractional Distillation
Experimental Protocol: Fractional Distillation of this compound
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short Vigreux column to minimize product loss. Ensure all glassware is dry and joints are properly sealed.
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Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Distillation:
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Begin stirring and gradually apply vacuum.
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Slowly heat the distillation flask using a heating mantle.
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Monitor the temperature at the distillation head. Collect a forerun fraction containing any low-boiling impurities.
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Collect the main fraction at a stable temperature and pressure. The boiling point of this compound is not well-documented in the literature, but for similar alkyl halides, it is advisable to start with a moderate vacuum (e.g., 10-20 mmHg) and adjust the temperature accordingly.
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Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or ¹H NMR.
Troubleshooting Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating or absence of boiling chips/stirring. | Ensure smooth boiling by using a stir bar or fresh boiling chips. Apply heat gradually and evenly. |
| No Distillate Collection | Insufficient heating or a leak in the vacuum system. | Check all joints for leaks. Ensure the heating mantle is set to an appropriate temperature. |
| Product Decomposes in the Pot | Overheating. Tertiary alkyl halides can be prone to elimination at high temperatures. | Use a lower distillation pressure to reduce the required boiling temperature. Do not heat the distillation flask to dryness. |
| Poor Separation of Impurities | Inefficient fractionating column or collecting fractions too quickly. | Use a more efficient fractionating column (e.g., a longer Vigreux column). Distill at a slow, steady rate to allow for proper equilibration. |
Flash Column Chromatography
Experimental Protocol: Flash Chromatography of this compound
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Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A non-polar eluent, such as a mixture of hexanes and ethyl acetate, is typically effective. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
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Column Packing:
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Select a column of appropriate size for the amount of crude material.
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Pack the column with silica gel using the chosen eluent system (wet packing).
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system, applying gentle pressure.
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Collect fractions and monitor their composition using TLC.
-
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Product Isolation:
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Combine the pure fractions containing the desired product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Confirm the purity of the isolated product by GC-MS and ¹H NMR.
Troubleshooting Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent composition based on TLC analysis. A shallower solvent gradient may be necessary. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Use a less polar solvent system. |
| Product Does Not Elute from the Column | The eluent is not polar enough or the compound is unstable on silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine. |
| Tailing of Spots on TLC/Broad Peaks in Fractions | The sample was overloaded on the column, or the compound is interacting strongly with the silica gel. | Use a larger column or reduce the amount of sample loaded. Adding a small percentage of a more polar solvent to the eluent can sometimes reduce tailing. |
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Comments |
| This compound | C₈H₁₅Br | 191.11 | ~3.3 (s, 2H, -CH₂Br), 1.5-1.8 (m, 8H, cyclopentyl), 0.9 (t, 3H, -CH₃), 1.4 (q, 2H, -CH₂CH₃) | The chemical shifts are estimates and can vary depending on the solvent and instrument. |
| 1-Ethyl-1-(hydroxymethyl)cyclopentane | C₈H₁₆O | 128.21 | ~3.5 (s, 2H, -CH₂OH), 1.4-1.7 (m, 8H, cyclopentyl), 0.8 (t, 3H, -CH₃), 1.3 (q, 2H, -CH₂CH₃), ~1.5-2.5 (br s, 1H, -OH) | Unreacted starting material. |
| 1-Ethyl-1-(methylene)cyclopentane | C₈H₁₄ | 110.20 | ~4.7 (s, 2H, =CH₂), 1.5-1.8 (m, 6H, cyclopentyl), 1.0 (t, 3H, -CH₃), 2.0 (q, 2H, -CH₂CH₃) | Elimination byproduct. |
Visualization
Diagram 1: General Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-1-ethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Two-Step Synthesis via a Tertiary Alcohol: This involves the synthesis of the precursor alcohol, 1-ethyl-1-cyclopentanemethanol, through a Grignard reaction between cyclopentanone and an ethyl magnesium halide. The resulting tertiary alcohol is then converted to the target alkyl bromide.
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Direct Radical Bromination: This method involves the free-radical bromination of a suitable precursor, such as 1-ethyl-1-methylcyclopentane, using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, desired purity, and scale of the reaction. The two-step synthesis via the alcohol often provides better control over the final product and avoids potential side reactions associated with radical brominations, such as polybromination or isomerization. However, the direct bromination can be more atom-economical if a suitable starting alkane is readily available.
Q3: What are the key safety precautions when working with the reagents involved in these syntheses?
A3:
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Grignard Reagents: Ethylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored in a dark container.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood.
-
Hydrogen Bromide (HBr): HBr is a corrosive gas or aqueous solution. Appropriate respiratory protection and acid-resistant gloves should be used.
-
Organic Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Carbon tetrachloride is a suspected carcinogen and should be handled with appropriate personal protective equipment.
Troubleshooting Guides
Route 1: Two-Step Synthesis via 1-ethyl-1-cyclopentanemethanol
Part A: Grignard Reaction for 1-ethyl-1-cyclopentanemethanol Synthesis
Issue 1: Low or no yield of the Grignard reagent (ethylmagnesium bromide).
| Possible Cause | Troubleshooting Step |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.[1][2] |
| Inactive magnesium turnings (oxide layer). | Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium.[1] |
| Reaction fails to initiate. | Gentle heating or sonication may be required to initiate the reaction. A small amount of pre-formed Grignard reagent can also be used as an initiator. |
Issue 2: Low yield of 1-ethyl-1-cyclopentanemethanol.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the Grignard reagent is added slowly to the cyclopentanone solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time after addition. |
| Side reactions of the Grignard reagent. | The Grignard reagent can act as a base, leading to enolization of the ketone. Use of a non-polar solvent can sometimes minimize this. |
| Impure starting materials. | Ensure cyclopentanone and the ethyl halide used to prepare the Grignard reagent are pure and dry. |
| Inefficient work-up. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is generally milder than strong acids and can help prevent side reactions of the tertiary alcohol. |
Part B: Conversion of 1-ethyl-1-cyclopentanemethanol to this compound
Issue 1: Low yield of this compound using HBr.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Tertiary alcohols react with HBr via an SN1 mechanism.[3][4][5] Ensure a sufficient concentration and excess of HBr is used. Reaction time may need to be extended. |
| Formation of elimination byproducts (alkenes). | The reaction should be carried out at a controlled, low temperature to minimize elimination, which is favored at higher temperatures. |
| Reversibility of the reaction. | To drive the equilibrium towards the product, it may be beneficial to remove water formed during the reaction, if feasible for the setup. |
Issue 2: Low yield or formation of byproducts when using PBr₃.
| Possible Cause | Troubleshooting Step |
| Unsuitability for tertiary alcohols. | PBr₃ typically reacts with primary and secondary alcohols via an SN2 mechanism and is often less effective for tertiary alcohols due to steric hindrance, which can lead to elimination as the major pathway.[6][7] |
| Reaction temperature too high. | If attempting this route, the reaction should be conducted at a very low temperature to favor substitution over elimination. |
| Decomposition of the product. | The product may be sensitive to the acidic byproducts of the reaction. A basic work-up is necessary to neutralize the reaction mixture. |
Route 2: Direct Radical Bromination
Issue 1: Low yield of this compound using NBS.
| Possible Cause | Troubleshooting Step |
| Ineffective radical initiation. | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. The reaction may require initiation by heat or UV light.[8] |
| Presence of radical inhibitors. | Ensure all reagents and solvents are free from radical inhibitors (e.g., oxygen). Degas the solvent and conduct the reaction under an inert atmosphere. |
| Incorrect solvent. | The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. Polar solvents can lead to different reaction pathways.[8] |
| Low reactivity of the substrate. | Bromination occurs at the most stable radical position. Ensure your starting material is 1-ethyl-1-methylcyclopentane for selective bromination at the methyl group. |
Issue 2: Formation of multiple brominated products.
| Possible Cause | Troubleshooting Step |
| Polybromination. | Use a stoichiometric amount of NBS relative to the substrate. Adding the NBS portion-wise can help maintain a low bromine concentration and improve selectivity. |
| Isomerization. | Radical reactions can sometimes lead to rearranged products. Analysis of the product mixture by GC-MS is recommended to identify isomers. |
| Competing reactions. | If the substrate contains other reactive sites (e.g., double bonds), NBS can react there as well. The choice of starting material is crucial for selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-1-cyclopentanemethanol
This protocol is a general guideline for the Grignard reaction.
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Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
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Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether or THF. Add a small crystal of iodine. Slowly add a solution of ethyl bromide (1.2 equivalents) in the anhydrous solvent from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle warming may be necessary. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.
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Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of cyclopentanone (1.0 equivalent) in the anhydrous solvent from the dropping funnel. Maintain the temperature at 0 °C during the addition.
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Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound from 1-ethyl-1-cyclopentanemethanol using HBr
This protocol is a general guideline for the conversion of a tertiary alcohol to an alkyl bromide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-ethyl-1-cyclopentanemethanol (1.0 equivalent).
-
Reaction: Cool the flask in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2-3 equivalents).
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Heating: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
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Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer (product) should be denser and form the lower layer. Separate the layers.
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Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkyl Bromide Synthesis
| Method | Reagent | Typical Substrate | Mechanism | Key Advantages | Key Disadvantages |
| From Alcohol | HBr | Tertiary Alcohols | Sₙ1 | Readily available reagent. | Risk of elimination and rearrangements (for secondary alcohols).[5] |
| From Alcohol | PBr₃ | Primary & Secondary Alcohols | Sₙ2 | Good for primary and secondary alcohols; avoids carbocation rearrangements. | Less effective for tertiary alcohols; can lead to elimination.[6][7] |
| Radical Bromination | NBS / Initiator | Alkanes with tertiary C-H | Radical Chain | Selective for the most stable radical position. | Can lead to polybromination and side reactions; requires careful control.[8] |
Visualizations
Logical Workflow for Synthesis of this compound
Caption: Alternative synthetic routes to this compound.
Signaling Pathway: Sₙ1 Mechanism for Conversion of Tertiary Alcohol to Alkyl Bromide
Caption: The Sₙ1 mechanism for the conversion of a tertiary alcohol to an alkyl bromide.
Signaling Pathway: Free Radical Bromination with NBS
Caption: Key steps in the free radical bromination of an alkane using NBS.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. wyzant.com [wyzant.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
side reactions of 1-(Bromomethyl)-1-ethylcyclopentane in substitution reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-(Bromomethyl)-1-ethylcyclopentane in substitution reactions. Due to its sterically hindered, neopentyl-like structure, this primary alkyl halide presents unique challenges, primarily the competition between desired substitution (SN2), and undesired side reactions like elimination (E2) and rearrangement.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired substitution product. | Steric Hindrance: The bulky ethyl and cyclopentyl groups attached to the carbon adjacent to the bromomethyl group sterically hinder the backside attack required for an SN2 reaction.[1][2] This significantly slows down the reaction rate.[1] | - Increase Reaction Time and/or Temperature: Provide more energy and time for the nucleophile to overcome the steric barrier. Monitor for decomposition at higher temperatures.- Use a less hindered nucleophile: Smaller nucleophiles are more effective at accessing the reaction center.[3]- Optimize Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species.[4] |
| Formation of significant amounts of alkene byproducts. | Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases, which can promote the E2 elimination pathway.[5][6] This is a common competing reaction.[1] | - Use a Weakly Basic, Highly Nucleophilic Reagent: Salts of azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) are good examples.[5]- Use a Bulky, Non-Nucleophilic Base if Elimination is Desired: If the goal is elimination, a sterically hindered base like potassium tert-butoxide will favor the E2 pathway.[5][7]- Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[4] |
| Presence of rearranged products in the final mixture. | Carbocation Formation (SN1/E1 Pathway): While unlikely for a primary halide, forcing conditions (high temperature, polar protic solvent, weak nucleophile) can promote some SN1/E1 character. The initially formed unstable primary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-alkyl shift.[8][9] | - Avoid SN1/E1 Conditions: Use a strong nucleophile in a polar aprotic solvent. Avoid polar protic solvents like water or alcohols, which stabilize carbocations.[4][8]- Maintain a high concentration of a strong nucleophile: This will favor the bimolecular SN2 pathway over any unimolecular pathway that could lead to carbocation formation.[10] |
| Reaction is extremely slow or does not proceed to completion. | Inherently Low Reactivity: Neopentyl-type halides are known to be very unreactive in SN2 reactions due to severe steric hindrance.[1][2] | - Switch to a Better Leaving Group: If possible, synthesize the analogous iodide or tosylate compound. Iodide is a much better leaving group than bromide, which will increase the reaction rate.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions?
A1: The carbon atom bonded to the bromine is a primary carbon, which would typically favor SN2 reactions. However, the adjacent quaternary carbon, substituted with an ethyl group and a cyclopentane ring, creates significant steric hindrance. This bulky structure physically blocks the nucleophile's required backside attack on the electrophilic carbon, dramatically slowing the reaction rate.[1][2]
Q2: Under what conditions will elimination (E2) dominate over substitution (SN2)?
A2: Elimination will be the major pathway when using a strong, sterically hindered base. For example, reacting this compound with potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures will favor the formation of (ethylidene)cyclopentane and 1-ethylcyclopent-1-ene. Using a strong, but less hindered base like sodium ethoxide in ethanol will also favor elimination, though perhaps with more competition from the slow SN2 reaction.
Q3: Is it possible to get SN1 products from this substrate?
A3: Direct SN1 reaction is highly unfavorable because it would require the formation of a very unstable primary carbocation.[2][7] However, under forcing conditions that promote carbocation formation (e.g., heating in a polar protic solvent with a very weak nucleophile like water), a carbocation could form.[9] This primary carbocation would then rapidly rearrange via a 1,2-alkyl shift to a more stable tertiary carbocation before reacting with the nucleophile, leading to a rearranged product.[8][9]
Q4: How can I maximize the yield of the SN2 product?
A4: To maximize the substitution product, you should use a strong, but weakly basic nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, DMF). The reaction may require prolonged heating due to the substrate's steric hindrance.[1] Patience and careful monitoring of the reaction progress are key.
Q5: What are the expected major and minor products under different conditions?
A5: The following table provides an illustrative summary of expected product distributions. Note that these are estimations based on general principles of reactivity for sterically hindered primary halides.
| Reagent/Solvent | Temperature | Major Pathway | Expected Major Product(s) | Expected Minor Product(s) |
| NaCN in DMSO | 50-70 °C | SN2 | 2-(1-ethylcyclopentyl)acetonitrile | (ethylidene)cyclopentane |
| NaOEt in EtOH | 70 °C | E2 | (ethylidene)cyclopentane, 1-ethylcyclopent-1-ene | 1-ethoxy-1-ethylcyclopentane |
| KOtBu in t-BuOH | 80 °C | E2 | (ethylidene)cyclopentane | 1-ethylcyclopent-1-ene |
| H₂O (solvolysis) | 100 °C | SN1 with rearrangement | 1,2-diethylcyclopentan-1-ol | 1-ethylcyclopent-1-ene |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Azide
This protocol aims to maximize the yield of the substitution product, 1-(azidomethyl)-1-ethylcyclopentane.
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium azide (1.5 equivalents) to anhydrous dimethylformamide (DMF).
-
Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to steric hindrance, the reaction may require 24-48 hours to reach completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired azide.
Protocol 2: Product Analysis by GC-MS
This protocol is for identifying and quantifying the products of a reaction.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
MS Analysis: Set the mass spectrometer to scan a mass range of 40-300 m/z.
-
Data Interpretation:
-
Substitution Product: Look for the molecular ion peak corresponding to the substitution product.
-
Elimination Products: Look for isomeric peaks with a mass corresponding to the loss of HBr from the starting material.
-
Rearranged Products: In the case of SN1 conditions, look for peaks corresponding to the rearranged alcohol or ether.
-
Quantification: Use the peak areas from the gas chromatogram to estimate the relative percentages of each component in the product mixture.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: 1-(Bromomethyl)-1-ethylcyclopentane
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-1-ethylcyclopentane (CAS No. 1497098-68-6) was not publicly available at the time of this writing. The information provided herein is based on the general properties of structurally similar brominated organic compounds and should be used as a guideline only. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from their supplier before handling this chemical.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the handling and storage of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar brominated compounds, this compound is expected to be a flammable liquid and vapor.[1] It may also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Ingestion could be harmful.
Q2: What immediate actions should I take in case of accidental exposure?
A2:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q3: The compound has developed a slight color. Is it still usable?
A3: A change in color may indicate degradation or the presence of impurities. While this does not definitively mean the compound is unusable for all applications, it is a sign of potential instability. It is sensitive to light and moisture, which can contribute to degradation.[3] For sensitive experiments, it is recommended to use a fresh, colorless sample. If you must use the discolored compound, consider purification (e.g., distillation) if feasible and appropriate for your experimental needs.
Q4: I am observing unexpected side reactions in my experiment. Could the handling of this compound be the cause?
A4: Yes, improper handling can lead to issues. This compound is highly reactive.[3] Ensure it has not been exposed to incompatible materials such as strong oxidizing agents or bases, which can lead to vigorous reactions. Also, ensure it has been stored under an inert atmosphere if required, as it may react with moisture.[3]
Q5: What are the signs of improper storage?
A5: Signs of improper storage can include a change in the physical appearance of the compound (color, clarity), the presence of precipitates, or a bulging of the container, which could indicate pressure buildup from decomposition. Always inspect the container and the compound before use.
Quantitative Data Summary
The following table summarizes the available physical and chemical data for this compound. Note that some data points are not available and are based on similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅Br | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| CAS Number | 1497098-68-6 | [3] |
| Appearance | Typically a colorless liquid | [3] |
| Boiling Point | Data not available | |
| Flash Point | Data not available (Expected to be flammable) | |
| Purity (Research Grade) | Typically around 95% | [3] |
Experimental Protocols
General Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] For larger quantities or where splashing is possible, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are expected to be high, use a respirator with an appropriate organic vapor cartridge.[2]
-
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces as the compound is expected to be flammable.[4] Use spark-proof tools and equipment.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Dispensing: When transferring or dispensing, use techniques that minimize the generation of aerosols or vapors.
-
Waste Disposal: Dispose of waste in a designated, properly labeled container for halogenated organic waste, following all local and institutional regulations.
Storage Protocol
-
Container: Store in a tightly sealed, original container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents and bases.
-
Inert Atmosphere: For long-term storage or for high-purity requirements, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Visualizations
Below are diagrams illustrating key workflows and relationships for the safe handling and storage of this compound.
Caption: Experimental workflow for handling this compound.
References
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of 1-(Bromomethyl)-1-ethylcyclopentane synthesized from its precursor, (1-ethylcyclopentyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from (1-ethylcyclopentyl)methanol?
The two most common methods for this transformation involve the bromination of the tertiary alcohol, (1-ethylcyclopentyl)methanol.
-
Reaction with Hydrogen Bromide (HBr): This is a classic SN1 reaction where the alcohol is treated with a strong acid like HBr. The reaction proceeds via a stable tertiary carbocation intermediate.[1][2]
-
The Appel Reaction: This method uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) under milder, neutral conditions.[3][4] For tertiary alcohols, the mechanism is SN1-like.[3][5]
Q2: My yield is consistently low when using the HBr method. What is the most likely cause?
Low yields in the HBr-mediated synthesis are typically due to a competing elimination reaction (E1). The key intermediate is a tertiary carbocation, which, in addition to being attacked by a bromide ion (SN1), can also lose a proton from an adjacent carbon to form stable alkene byproducts.[1] Elevated temperatures significantly favor this elimination pathway.
Q3: How can I minimize the formation of alkene byproducts?
Minimizing alkene formation is crucial for improving the yield of the desired alkyl bromide. Consider the following strategies:
-
Lower the Reaction Temperature: Since elimination reactions have a higher activation energy than substitution reactions, running the reaction at a lower temperature (e.g., room temperature or below) will favor the SN1 pathway. Tertiary alcohols are reactive enough that heating is often unnecessary and counterproductive.[1]
-
Control Acid Concentration: Use the minimum effective concentration of HBr. Excessively harsh acidic conditions can promote dehydration and elimination.
-
Choose an Alternative Method: If elimination remains a significant problem, switching to a milder protocol like the Appel reaction may be beneficial as it's performed under neutral conditions.[4][6]
Q4: Is the Appel reaction a better alternative for this synthesis? What are its main advantages and disadvantages?
The Appel reaction can be an excellent alternative, particularly for sensitive substrates where acidic conditions are problematic.
-
Advantages: It proceeds under mild and neutral conditions, which can suppress acid-catalyzed side reactions like elimination. Yields are often high.[4][6]
-
Disadvantages: The reaction produces a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. Additionally, the reagents, such as carbon tetrabromide, are toxic and require careful handling.[3]
Q5: What are the best practices for purifying the final this compound product?
Purification is critical for obtaining a high-purity product and an accurate yield calculation.
-
Work-up: After the reaction, a standard aqueous work-up is necessary to remove unreacted reagents and water-soluble byproducts. This typically involves washing with water, a dilute base (like NaHCO₃ solution) to neutralize any remaining acid, and brine.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator.
-
Final Purification: The most common method for final purification is flash column chromatography or distillation. Given the potential for alkene byproducts with similar boiling points, fractional distillation may be required for high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Alcohol | 1. Insufficient reagent (HBr or Appel reagents). 2. Low reaction temperature for the specific conditions. 3. Deactivated or poor-quality reagents. | 1. Ensure at least stoichiometric amounts of brominating agents are used. 2. For the HBr method, ensure adequate mixing at room temperature.[1] For the Appel reaction, allow the mixture to stir for the recommended time.[5] 3. Use fresh or properly stored PPh₃, CBr₄, and anhydrous solvents. |
| Low Yield with Significant Alkene Byproduct | 1. (HBr Method) Reaction temperature is too high, favoring the E1 elimination pathway.[1] 2. (HBr Method) Acid concentration is too high or reaction time is excessively long. | 1. Perform the reaction at or below room temperature. Avoid heating. 2. Use a saturated solution of HBr in a suitable solvent rather than concentrated aqueous HBr with heating. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times. |
| Difficulty Separating Product from Triphenylphosphine Oxide | 1. (Appel Reaction) Triphenylphosphine oxide is a common, often crystalline, byproduct.[3] | 1. Purify the crude product using flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically separate the non-polar alkyl bromide from the more polar phosphine oxide. 2. Alternatively, trituration of the crude residue with a non-polar solvent like hexanes can sometimes cause the phosphine oxide to precipitate, allowing it to be removed by filtration. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of residual acid or base from the work-up. | 1. Purify the product using vacuum distillation to lower the required temperature. 2. Ensure the crude product is thoroughly washed and neutralized during the work-up before attempting distillation. |
Experimental Protocols
Method A: Synthesis via HBr (SN1 Reaction)
This protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl bromides.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1-ethylcyclopentyl)methanol (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the flask in an ice bath (0 °C).
-
Reaction: Slowly add a solution of 48% aqueous HBr (1.5-2.0 eq) dropwise to the stirred solution.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature. Monitor the reaction progress using TLC or GC analysis until the starting material is consumed (typically 1-4 hours).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain pure this compound.
Method B: Synthesis via the Appel Reaction
This protocol is based on a general procedure for the Appel reaction using CBr₄ and PPh₃.[5]
-
Preparation: To a flame-dried, N₂-purged round-bottom flask, add anhydrous dichloromethane (DCM). Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) and carbon tetrabromide (CBr₄, 1.3 eq) to the cold DCM. Stir until dissolved.
-
Reaction: Add a solution of (1-ethylcyclopentyl)methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture under a nitrogen atmosphere.
-
Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography (eluting with hexane or a hexane/ethyl acetate mixture) to separate the product from triphenylphosphine oxide.
Visualized Reaction Pathways and Troubleshooting
References
- 1. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 2. Ch4 : ROH + HX [chem.ucalgary.ca]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
preventing elimination byproducts with 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination byproducts when working with 1-(Bromomethyl)-1-ethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant elimination byproducts with this compound, even though it is a primary alkyl halide?
A1: While this compound is a primary alkyl halide, the carbon atom adjacent to the bromomethyl group (the β-carbon) is a quaternary center. This structure is analogous to a neopentyl halide, which creates significant steric hindrance around the reaction site.[1][2][3] This steric bulk severely slows down the rate of direct backside attack required for an S(_N)2 reaction.[1][2][4] As a result, elimination reactions (E2) can become competitive or even the major pathway, especially when using strong or bulky bases.[1][5]
Q2: What are the expected elimination byproducts?
A2: The primary elimination byproduct is 1-ethylidene-2-methylcyclopentane, formed via an E2 mechanism where a base abstracts a proton from the ethyl group. If reaction conditions favor an E1 pathway (e.g., high temperatures and a weak base in a polar protic solvent), rearranged alkene byproducts could also be formed following a carbocation rearrangement.[6][7]
Q3: What is the single most critical factor to control to minimize elimination?
A3: The choice of nucleophile/base and the reaction temperature are the most critical factors.[8][9][10] To favor substitution, use a strong, non-hindered nucleophile and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[11] Conversely, high temperatures and strong, bulky bases will strongly favor elimination.[5][9]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| High yield of alkene byproduct detected by GC-MS or NMR. | The base is too strong or sterically hindered, the temperature is too high, or the solvent is promoting elimination.[8][9][11] | 1. Switch to a less basic, but still potent, nucleophile (e.g., use Sodium Azide or Sodium Cyanide instead of Sodium Hydroxide if the chemistry allows).2. Use a non-hindered base/nucleophile.[5]3. Lower the reaction temperature significantly. Consider running the reaction at 0 °C or even lower.4. If applicable, switch to a polar aprotic solvent like DMSO or DMF to favor S(_N)2.[10] |
| The reaction is extremely slow or does not proceed to completion. | The steric hindrance of the neopentyl-like structure is inhibiting the S(_N)2 reaction.[2][6] | 1. Slightly increase the temperature in small increments, while carefully monitoring for the formation of elimination byproducts.2. Increase the concentration of the nucleophile to accelerate the bimolecular S(_N)2 reaction.[8]3. Ensure the solvent is appropriate for an S(_N)2 reaction (e.g., DMF, DMSO, or Acetone). |
| Mass spectrometry or NMR data suggests a rearranged product. | The reaction conditions are favoring an S(_N)1/E1 pathway, leading to the formation of a primary carbocation that rearranges to a more stable tertiary carbocation before the final product is formed.[4][6][7] | 1. Avoid conditions that promote carbocation formation: high temperatures, polar protic solvents (like ethanol or water), and weak nucleophiles/bases.[8][12]2. Utilize a strong nucleophile in a polar aprotic solvent to force an S(_N)2 mechanism, which does not involve carbocation intermediates.[7] |
Reaction Pathway Overview
The following diagram illustrates the competing reaction pathways for this compound.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. On what factors does the elimination versus substitution depend? [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Reactions Involving 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-1-ethylcyclopentane. Due to its neopentyl-like structure, this sterically hindered primary alkyl halide presents unique challenges in nucleophilic substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of reactions that this compound undergoes?
A1: this compound typically undergoes nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[1]
Q2: Why are my nucleophilic substitution reactions with this compound so slow?
A2: The carbon atom bonded to the bromine is a primary carbon, but it is adjacent to a quaternary carbon. This structure is analogous to neopentyl bromide. The significant steric hindrance from the ethyl group and the cyclopentane ring severely retards the rate of SN2 reactions, which require a backside attack by the nucleophile.[2] Compared to a simple primary alkyl bromide, the SN2 reaction rate for neopentyl-like structures can be orders of magnitude slower.[2]
Q3: I am observing unexpected rearranged products in my reaction. Why is this happening?
A3: Rearranged products are a common issue when reactions proceed through an SN1 or E1 pathway. These mechanisms involve the formation of a primary carbocation, which is highly unstable. This initial carbocation can undergo a 1,2-alkyl shift (in this case, a migration of the ethyl group or a ring expansion) to form a more stable tertiary carbocation, which then reacts with the nucleophile or base.[3]
Q4: How can I favor elimination over substitution?
A4: To favor elimination, especially E2, the use of a strong, sterically hindered base is recommended.[4][5] Bulky bases, such as potassium tert-butoxide, will preferentially abstract a proton from the least sterically hindered position, leading to the Hofmann elimination product.[4][5] Additionally, higher temperatures generally favor elimination over substitution.
Troubleshooting Guide
Issue 1: Low or No Yield in Nucleophilic Substitution (SN2)
Question: I am trying to perform an SN2 reaction with a strong, non-bulky nucleophile (e.g., NaN3, NaCN) but I am getting very low to no yield of the desired product, even after prolonged reaction times. What can I do?
Answer:
This is a common problem due to the high steric hindrance of the neopentyl-like structure of this compound, which makes it very unreactive in SN2 reactions.[2][6]
Possible Solutions:
-
Increase Reaction Temperature: Forcing conditions, such as elevated temperatures (e.g., 100 °C or higher), can help to overcome the high activation energy of the SN2 reaction.[2]
-
Use a Polar Aprotic Solvent: Solvents like DMSO or DMF can enhance the nucleophilicity of the attacking species and can be more effective for these difficult SN2 reactions.[2]
-
Consider a Different Leaving Group: If possible, converting the bromide to a better leaving group, such as an iodide or a triflate, can increase the reaction rate.[2]
-
Be Patient: These reactions are inherently slow. Reaction times of 24 hours or longer may be necessary.[7]
Issue 2: Formation of a Mixture of Products (Substitution and Elimination)
Question: My reaction is producing a mixture of the desired substitution product and several elimination products. How can I improve the selectivity?
Answer:
A mixture of products often arises from competing SN1/E1 and SN2/E2 pathways. Solvolysis reactions, in particular, where the solvent acts as the nucleophile (e.g., in ethanol or acetic acid), are prone to giving product mixtures.[3][8]
Troubleshooting Workflow:
Caption: Decision workflow for optimizing reaction selectivity.
Issue 3: Exclusive Formation of Rearranged Products
Question: The only product I can isolate from my reaction has a different carbon skeleton than my starting material. How can I obtain the non-rearranged product?
Answer:
The formation of exclusively rearranged products is a strong indication that the reaction is proceeding entirely through an SN1/E1 mechanism with a carbocation rearrangement. To obtain the non-rearranged product, you must favor the SN2 pathway.
Strategies to Promote SN2 and Avoid Rearrangement:
-
Use a strong, non-basic nucleophile: High concentrations of a good SN2 nucleophile (e.g., I-, N3-, CN-) will promote the bimolecular pathway over the unimolecular one.
-
Choose a polar aprotic solvent: Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.
-
Avoid high temperatures where possible: While some heating may be necessary to drive the slow SN2 reaction, excessive heat can favor the E1 pathway which also involves carbocation rearrangement.
Data Presentation
The following tables summarize expected product distributions for neopentyl bromide, a close analog of this compound, under various reaction conditions. This data illustrates the challenges and potential outcomes when working with sterically hindered primary halides.
Table 1: Nucleophilic Substitution with Sodium Azide
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of Azide (%) |
| Neopentyl Derivative | -Br | NaN3 | DMSO | 100 | 24 | ~78%[2] |
| Neopentyl Derivative | -OTs | NaN3 | DMSO | 100 | 24 | Lower than bromide[2] |
Table 2: Solvolysis in Different Solvents
| Substrate | Solvent | Temperature | Products |
| Neopentyl Bromide | Ethanol | Reflux | Mixture of ethyl neopentyl ether (SN2), tert-amyl ethyl ether (SN1 rearranged), and alkenes (E1/E2)[3] |
| Neopentyl Bromide | Water | High Temp | tert-Amyl alcohol (SN1 rearranged) and rearranged alkenes |
Table 3: Elimination with Bulky vs. Non-Bulky Bases
| Substrate | Base | Solvent | Major Elimination Product |
| 2-Bromo-2-methylbutane | EtO- | EtOH | 2-Methyl-2-butene (Zaitsev) |
| 2-Bromo-2-methylbutane | t-BuO- | t-BuOH | 2-Methyl-1-butene (Hofmann)[4] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Azide
This protocol is based on typical conditions for SN2 reactions with hindered substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add sodium azide (1.5 - 2.0 eq) followed by anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the slow reaction rate, it may be necessary to run the reaction for 24-48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the SN2 reaction.
Protocol 2: General Procedure for E2 Reaction with Potassium tert-Butoxide
This protocol is designed to favor the formation of the elimination product.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or tert-butanol via syringe.
-
Substrate Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating may be required for some substrates, but start at lower temperatures to control the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the alkene product.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like hexanes or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alkene can be purified by distillation or column chromatography.
Caption: Experimental workflow for the E2 reaction.
References
Technical Support Center: Scale-up Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 1-(Bromomethyl)-1-ethylcyclopentane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common scalable route is a two-step process:
-
Synthesis of the precursor alcohol: (1-ethylcyclopentyl)methanol is synthesized via a Grignard reaction between a cyclopentyl-based starting material and an ethylating agent. A robust method is the reaction of ethylmagnesium bromide with cyclopentanone.
-
Bromination of the alcohol: The resulting tertiary alcohol is then brominated to yield this compound. The preferred method for this transformation on a larger scale is typically using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Q2: What are the main challenges when scaling up this synthesis?
A2: The main challenges include:
-
Grignard Reaction: Maintaining strictly anhydrous (dry) conditions is critical, as Grignard reagents react vigorously with water.[1] On a large scale, ensuring all glassware, solvents, and reagents are free of moisture can be difficult.
-
Bromination Reaction: The reaction of PBr₃ with the alcohol is highly exothermic and requires careful temperature control to prevent runaway reactions.[2][3] Additionally, the reaction generates corrosive hydrogen bromide (HBr) gas, especially if any moisture is present.[2][3]
-
Product Purification: The final product may contain unreacted starting material, byproducts from side reactions (e.g., elimination products), and residual reagents, necessitating a multi-step purification process, typically involving washing and fractional distillation.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary safety concerns are:
-
Grignard Reagents: These are highly reactive and can ignite on contact with air or moisture.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a toxic and corrosive chemical that reacts violently with water and alcohols.[2] It can cause severe skin burns and respiratory tract irritation.[4] Proper personal protective equipment (PPE), including chemical splash goggles, face shield, and appropriate gloves, is mandatory.[5]
-
Hydrogen Bromide (HBr) Gas: HBr is a corrosive gas that can be evolved during the bromination step. The reaction should be performed in a well-ventilated fume hood with a scrubber system to neutralize the acidic gas.
Troubleshooting Guides
Guide 1: Synthesis of (1-ethylcyclopentyl)methanol via Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Presence of moisture in glassware, solvents, or reagents. 2. Magnesium turnings are not activated. | 1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 2. Activate magnesium with a small amount of iodine or by mechanical stirring. |
| Low Yield of Alcohol Product | 1. Incomplete reaction of the Grignard reagent with cyclopentanone. 2. Grignard reagent was quenched by moisture during the reaction. | 1. Ensure slow addition of cyclopentanone to the Grignard reagent with efficient stirring. 2. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Formation of Biphenyl-like Impurities | Coupling of the Grignard reagent with unreacted ethyl bromide. | Ensure slow addition of ethyl bromide to magnesium during the Grignard reagent formation to maintain a low concentration of the halide. |
Guide 2: Bromination of (1-ethylcyclopentyl)methanol
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of elimination byproducts (alkenes). 3. Loss of product during workup. | 1. Ensure slow, controlled addition of PBr₃ at a low temperature (e.g., below 0°C).[3] Allow the reaction to warm to room temperature slowly. 2. Tertiary alcohols are prone to elimination.[6][7] Use a less forcing brominating agent or milder reaction conditions if elimination is a major issue. Consider using HBr in a non-polar solvent. 3. Carefully perform the aqueous workup and extractions to avoid loss of the organic layer. |
| Product is Contaminated with Alkene Impurities | The reaction conditions favored elimination over substitution. This is common with tertiary alcohols. | 1. Lower the reaction temperature. 2. Use a non-basic brominating agent to avoid E2 elimination. PBr₃ is generally preferred over HBr for reducing elimination, but with tertiary alcohols, the risk remains.[8] |
| Vigorous, Uncontrolled Reaction | 1. PBr₃ was added too quickly. 2. The reaction was not adequately cooled. | 1. Add PBr₃ dropwise via an addition funnel. 2. Use an ice bath or other cooling system to maintain a low temperature during the addition. |
| Excessive Fuming (HBr Gas) | Presence of water in the starting alcohol or solvent. | Ensure the starting alcohol is thoroughly dried before use. |
Data Presentation
Table 1: Representative Yields for Synthesis Steps
| Step | Reaction | Starting Materials | Typical Yield |
| 1 | Grignard Synthesis | Cyclopentanone, Ethylmagnesium bromide | 80-90% |
| 2 | Bromination | (1-ethylcyclopentyl)methanol, PBr₃ | 40-70%[3] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 |
| (1-ethylcyclopentyl)methanol | C₈H₁₆O | 128.21 | ~180-190 (estimated) |
| This compound | C₈H₁₅Br | 191.11 | ~190-200 (estimated) |
| Phosphorus Tribromide | PBr₃ | 270.69 | 173.2 |
Experimental Protocols
Protocol 1: Synthesis of (1-ethylcyclopentyl)methanol (Scale: 1 mol)
Materials:
-
Magnesium turnings (26.7 g, 1.1 mol)
-
Anhydrous diethyl ether (1 L)
-
Ethyl bromide (120 g, 1.1 mol)
-
Cyclopentanone (84.1 g, 1.0 mol)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).
-
Add magnesium turnings to the flask.
-
Add a solution of ethyl bromide in 250 mL of anhydrous diethyl ether to the addition funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of cyclopentanone in 250 mL of anhydrous diethyl ether to the addition funnel and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for another hour.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude alcohol by vacuum distillation.
Protocol 2: Synthesis of this compound (Scale: 0.5 mol)
Materials:
-
(1-ethylcyclopentyl)methanol (64.1 g, 0.5 mol)
-
Anhydrous diethyl ether (500 mL)
-
Phosphorus tribromide (PBr₃) (54.1 g, 0.2 mol, ~1.2 equivalents of Br)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Dissolve the (1-ethylcyclopentyl)methanol in anhydrous diethyl ether and place it in the flask.
-
Cool the flask in an ice-salt bath to below 0°C.
-
Add PBr₃ to the dropping funnel and add it dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 5°C. The reaction is exothermic.[3]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Overall workflow for the two-step synthesis.
References
- 1. The reaction of ethyl magnesium bromide with water would give (ethane \/ methane \/ propane)? [vedantu.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. youtube.com [youtube.com]
- 4. gauthmath.com [gauthmath.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-ethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-1-ethylcyclopentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Appel Reaction of 1-Ethylcyclopentanemethanol
This route involves the conversion of 1-ethylcyclopentanemethanol to the desired product using triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).
Question: My reaction is complete, but after workup, my yield is low and I see a significant amount of a non-polar impurity by TLC and GC-MS. What could this be?
Answer: This is a common issue when using the Appel reaction with tertiary alcohols like 1-ethylcyclopentanemethanol. The reaction proceeds through an Sₙ1 mechanism, which is susceptible to a competing elimination (E1) side reaction. This leads to the formation of an alkene impurity, 1-ethyl-1-(methylidene)cyclopentane.
Troubleshooting Steps:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the substitution reaction over elimination.
-
Choice of Solvent: Using a less polar solvent can sometimes suppress the formation of the carbocation intermediate, thereby reducing elimination.
-
Purification: Careful column chromatography can be used to separate the desired alkyl bromide from the more non-polar alkene impurity.
Question: I have a large amount of a white solid that is difficult to separate from my product. What is it and how can I remove it?
Answer: The white solid is almost certainly triphenylphosphine oxide (TPPO), a major byproduct of the Appel reaction.[1][2][3] Its removal can be challenging due to its polarity, which can be similar to that of the product.
Troubleshooting Steps:
-
Crystallization: TPPO can sometimes be removed by crystallizing it from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, in which the desired product remains soluble.
-
Column Chromatography: A carefully packed silica gel column with an optimized solvent system (e.g., a gradient of hexane and ethyl acetate) is effective for separating the product from TPPO.
-
Aqueous Extraction: In some cases, washing the organic layer with a dilute acid solution can help to protonate any remaining basic impurities, but this is less effective for TPPO.
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| 1-Ethyl-1-(methylidene)cyclopentane | E1 elimination from the carbocation intermediate. | Lower reaction temperature, use a less polar solvent. | |
| Triphenylphosphine oxide | (C₆H₅)₃P=O | Stoichiometric byproduct of the Appel reaction. | Crystallization, column chromatography. |
Route 2: Radical Bromination of 1-Ethylcyclopentane
This method involves the reaction of 1-ethylcyclopentane with a radical initiator and a bromine source like N-bromosuccinimide (NBS).
Question: My GC-MS analysis shows multiple brominated products. Why is my reaction not selective?
Answer: While radical bromination with NBS is selective for the tertiary C-H bond on the cyclopentane ring, it is not perfectly selective. You may be observing the formation of isomeric monobrominated products where bromine has substituted at other positions on the cyclopentane ring or on the ethyl group. Over-bromination, leading to dibrominated products, can also occur, especially if an excess of NBS is used.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of 1-ethylcyclopentane relative to NBS to minimize over-bromination.
-
Slow Addition of NBS: Adding NBS portion-wise or as a solution over time can help maintain a low concentration of bromine radicals and improve selectivity.
-
Purification: Fractional distillation or preparative GC may be necessary to separate the desired isomer from other brominated byproducts.
Question: The reaction is sluggish and does not go to completion. What could be the problem?
Answer: Radical reactions are sensitive to inhibitors. Trace amounts of oxygen or other radical scavengers can quench the reaction. Also, the initiator may not be effective at the chosen reaction temperature.
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Initiator Choice and Temperature: Ensure the reaction temperature is appropriate for the chosen radical initiator (e.g., AIBN or benzoyl peroxide) to ensure a steady generation of radicals.
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| Isomeric Monobromides | e.g., 1-bromo-2-ethylcyclopentane | Radical substitution at secondary C-H bonds. | Optimize reaction conditions (temperature, solvent) for selectivity. |
| Dibrominated Products | e.g., 1-bromo-1-(1-bromoethyl)cyclopentane | Over-bromination of the starting material or product. | Use a slight excess of the alkane, slow addition of NBS. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound?
A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.
-
The Appel reaction is a good choice if the precursor alcohol, 1-ethylcyclopentanemethanol, is readily available. It generally proceeds with good yields, but purification from triphenylphosphine oxide is a key consideration.
-
Radical bromination is a more direct route if 1-ethylcyclopentane is the starting material. However, controlling the selectivity to obtain the desired product as the major component can be challenging and may require careful optimization of reaction conditions.
Q2: How can I synthesize the precursor, 1-ethylcyclopentanemethanol?
A2: 1-Ethylcyclopentanemethanol is typically synthesized in a two-step process starting from cyclopentanone:
-
Grignard Reaction: React cyclopentanone with ethylmagnesium bromide to form 1-ethylcyclopentanol.[4]
-
Hydroxymethylation: Convert 1-ethylcyclopentanol to 1-ethylcyclopentanemethanol. This can be achieved through various methods, such as conversion to the corresponding Grignard reagent followed by reaction with formaldehyde.
Q3: What are the common impurities in the Grignard synthesis of 1-ethylcyclopentanol?
A3: The primary impurity in the Grignard reaction is typically the coupling product of the Grignard reagent, which in this case would be butane (from the reaction of two ethylmagnesium bromide molecules). Unreacted cyclopentanone and byproducts from the reaction with any moisture are also potential impurities.
| Impurity Name | Structure | Formation Pathway |
| Butane | CH₃CH₂CH₂CH₃ | Coupling of ethylmagnesium bromide. |
| Cyclopentanone (unreacted) | Incomplete reaction. | |
| Ethanol | CH₃CH₂OH | Reaction of ethylmagnesium bromide with moisture. |
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the desired product and any volatile impurities, such as isomeric byproducts or elimination products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Experimental Workflows and Logical Relationships
Caption: Synthetic routes to this compound and common impurities.
Caption: General purification workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-1-ethylcyclopentane and Other Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(bromomethyl)-1-ethylcyclopentane with other classes of alkyl bromides in nucleophilic substitution and elimination reactions. The unique structural features of this compound, specifically the neopentyl-like arrangement, result in distinct reactivity patterns crucial for synthetic planning and drug development. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying chemical principles.
Introduction to this compound
This compound is a primary alkyl bromide with significant steric hindrance. The carbon atom bearing the bromine is attached to a quaternary carbon center, a structural motif characteristic of neopentyl halides.[1] This feature dramatically influences its reactivity, making it an interesting substrate to compare against less hindered primary, secondary, and tertiary alkyl bromides. Understanding its reaction kinetics and mechanistic pathways is vital for its application as an intermediate in organic synthesis.[1]
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: S(_N)1 (unimolecular) and S(_N)2 (bimolecular). The structure of the alkyl halide is the most critical factor determining which pathway is favored.
S(_N)2 Reactivity: The Dominance of Steric Hindrance
The S(_N)2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[2] This concerted mechanism is highly sensitive to steric bulk around the reaction center.[3] Increased substitution, both at the alpha-carbon (bearing the bromine) and the beta-carbon (adjacent to the alpha-carbon), severely retards the reaction rate.[4]
This compound, like its acyclic analogue neopentyl bromide, is a primary alkyl bromide. However, the presence of a quaternary β-carbon creates immense steric hindrance, making the backside approach of a nucleophile nearly impossible.[5] Consequently, it is extremely unreactive under S(_N)2 conditions.[6][7] Experimental data for analogous systems show that neopentyl bromide reacts approximately 10
5
times slower than simple primary alkyl bromides.[6]
Table 1: Relative Reaction Rates of Alkyl Bromides in a Typical S(_N)2 Reaction (Reaction with a strong nucleophile, e.g., NaI in acetone)
| Alkyl Bromide Class | Example Compound | Relative Rate |
| Methyl | Methyl Bromide | 30 |
| Primary (Unhindered) | Ethyl Bromide | 1 |
| Secondary | Isopropyl Bromide | 0.02 |
| Primary (Neopentyl-type) | This compound | ~10
|
| Tertiary | tert-Butyl Bromide | ~0 (Elimination occurs) |
Data compiled from multiple sources demonstrating general reactivity trends.[4][8]
Figure 1: Steric hindrance in S(_N)2 reactions. The bulky quaternary group on the neopentyl-type bromide shields the electrophilic carbon from nucleophilic attack.
S(_N)1 and E1 Reactivity: Carbocation Stability and Rearrangement
The S(_N)1 and E1 (unimolecular elimination) pathways proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and therefore, the reaction rate is highly dependent on carbocation stability (Tertiary > Secondary > Primary).[9]
Tertiary alkyl bromides, like tert-butyl bromide, react readily via the S(_N)1/E1 pathway because they form stable tertiary carbocations.[10] Primary alkyl bromides, including this compound, are generally poor substrates for S(_N)1 reactions because primary carbocations are highly unstable.
However, if forced to react under S(_N)1 conditions (e.g., heating in a polar protic solvent like ethanol), neopentyl-type halides can ionize.[11] The resulting unstable primary carbocation immediately undergoes a 1,2-alkyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the solvent (nucleophile) or undergoes elimination.[1] This rearrangement is a hallmark of sterically hindered primary substrates under ionizing conditions.
Table 2: Relative Solvolysis Rates of Alkyl Bromides in a Typical S(_N)1 Reaction (Reaction in a polar protic solvent, e.g., aqueous ethanol)
| Alkyl Bromide Class | Example Compound | Relative Rate | Carbocation Stability |
| Methyl | Methyl Bromide | ~0 | Very Unstable |
| Primary (Unhindered) | Ethyl Bromide | 1 | Unstable |
| Secondary | Isopropyl Bromide | 1.2 x 10
| Moderately Stable |
| Primary (Neopentyl-type) | This compound | Slow (Rearranges) | Primary (Unstable) -> Tertiary (Stable) |
| Tertiary | tert-Butyl Bromide | 1.2 x 10
| Very Stable |
Data compiled from multiple sources demonstrating general reactivity trends.
Figure 2: S(_N)1 reaction pathway for a neopentyl-type bromide, highlighting the critical carbocation rearrangement step.
Experimental Protocols for Reactivity Comparison
The relative reactivity of alkyl halides can be readily determined in a laboratory setting by monitoring the rate of product formation under conditions that favor either the S(_N)1 or S(_N)2 pathway.
Protocol 1: S(_N)2 Reactivity with Sodium Iodide in Acetone
This experiment, often called the Finkelstein reaction, uses the precipitation of sodium bromide to indicate the progress of an S(_N)2 reaction. Sodium iodide is soluble in acetone, while sodium bromide is not.
Objective: To compare the S(_N)2 reactivity of this compound with primary (n-butyl bromide), secondary (2-bromobutane), and tertiary (tert-butyl bromide) alkyl bromides.
Materials:
-
15% solution of sodium iodide (NaI) in anhydrous acetone
-
n-Butyl bromide
-
2-Bromobutane
-
tert-Butyl bromide
-
This compound
-
Dry test tubes, pipettes, stopwatch, water bath (50°C)
Procedure:
-
Label four clean, dry test tubes for each of the alkyl bromides.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of the respective alkyl bromide to each corresponding test tube. Start the stopwatch immediately upon addition.
-
Shake the tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (cloudiness or solid). Record the time it takes for the precipitate to appear.
-
If no reaction is observed after 5-10 minutes at room temperature, place the tubes in a 50°C water bath and continue to observe.[9][12]
Expected Outcome: A rapid precipitate will form with n-butyl bromide. A slower precipitate will form with 2-bromobutane, likely requiring heating. No significant precipitate is expected for tert-butyl bromide or this compound, as they are unreactive under S(_N)2 conditions.
Protocol 2: S(_N)1 Reactivity with Silver Nitrate in Ethanol
This experiment monitors the formation of a silver bromide precipitate, which indicates the formation of a carbocation intermediate under S(_N)1 solvolysis conditions.
Objective: To compare the S(_N)1 reactivity of this compound with primary, secondary, and tertiary alkyl bromides.
Materials:
-
1% solution of silver nitrate (AgNO(_3)) in ethanol
-
n-Butyl bromide
-
2-Bromobutane
-
tert-Butyl bromide
-
This compound
-
Dry test tubes, pipettes, stopwatch, water bath (50°C)
Procedure:
-
Label four clean, dry test tubes for each of the alkyl bromides.
-
Add 2 mL of the 1% ethanolic AgNO(_3) solution to each test tube.
-
Add 4-5 drops of the respective alkyl bromide to each tube and start the stopwatch.
-
Shake the tubes to mix and observe for the formation of a silver bromide (AgBr) precipitate.
-
Record the time required for a precipitate to form.
-
If no reaction is observed after 5-10 minutes, warm the tubes in a 50°C water bath.[13]
Expected Outcome: A precipitate will form almost instantly with tert-butyl bromide. A precipitate will form more slowly with 2-bromobutane, especially upon heating. No reaction is expected with n-butyl bromide at room temperature. This compound will react very slowly, if at all, likely requiring prolonged heating to facilitate the initial ionization and subsequent rearrangement.
Figure 3: General experimental workflow for comparing alkyl bromide reactivity.
Conclusion
The reactivity of this compound is dictated by its neopentyl-like structure.
-
S(_N)2 Reactions: It is exceptionally unreactive due to profound steric hindrance at the β-carbon, which prevents the requisite backside attack by a nucleophile. Its reactivity is significantly lower than unhindered primary and secondary alkyl bromides.
-
S(_N)1/E1 Reactions: As a primary bromide, it is reluctant to ionize to form a highly unstable primary carbocation. Under forcing solvolytic conditions, it can undergo a slow ionization followed by a rapid 1,2-alkyl shift to form a more stable tertiary carbocation, which then leads to substitution and elimination products. This pathway is considerably slower than for tertiary alkyl bromides which can form a stable carbocation directly.
For synthetic chemists and drug development professionals, this means this compound should be considered a sterically demanding building block. It is unsuitable for standard S(_N)2 displacement reactions but can be a precursor to rearranged products under conditions that favor carbocation formation.
References
- 1. Buy this compound (EVT-12445291) [evitachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chegg.com [chegg.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. webassign.net [webassign.net]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to the Synthesis of Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. This guide provides a comparative overview of three powerful synthetic strategies for constructing cyclopentane derivatives: the Pauson-Khand reaction, the Nazarov cyclization, and organocatalytic domino reactions. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their synthetic targets.
Key Synthetic Methodologies: A Comparative Overview
The construction of the five-membered carbocycle can be approached through various synthetic disconnections. Here, we focus on three prominent methods that offer distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.
| Synthetic Method | Brief Description | Key Advantages | Common Limitations |
| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1] | High convergence and atom economy; provides rapid access to complex cyclopentenones.[2] | Often requires stoichiometric amounts of metal carbonyls; intermolecular reactions can have poor regioselectivity.[1] |
| Nazarov Cyclization | An acid-catalyzed electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.[3][4] | Utilizes readily available starting materials; can be rendered catalytic and enantioselective.[5][6] | Prone to side reactions; stereoselectivity can be challenging to control.[5] |
| Organocatalytic Domino Reactions | A cascade sequence, often initiated by a Michael addition, that forms multiple C-C bonds and stereocenters in a single pot, leading to highly functionalized cyclopentanes. | High stereoselectivity (both diastereoselectivity and enantioselectivity); avoids the use of toxic metals. | Substrate scope can be limited; may require longer reaction times. |
Quantitative Performance Data
The following tables summarize the performance of each method across a range of substrates, highlighting yields and stereoselectivities where applicable.
Table 1: Performance Data for the Pauson-Khand Reaction
| Entry | Alkene | Alkyne | Catalyst (mol%) | Yield (%) | Reference |
| 1 | Norbornene | Phenylacetylene | Co₂(CO)₈ (stoichiometric) | 95 | [7] |
| 2 | Ethylene | 1-Hexyne | Co₂(CO)₈ (stoichiometric) | 70 | [7] |
| 3 | 1-Hexene | Phenylacetylene | [Rh(CO)₂Cl]₂ (catalytic) | 85 | [1] |
| 4 | Cyclopentene | Trimethylsilylacetylene | Co₂(CO)₈ (stoichiometric) | 65 | [8] |
Table 2: Performance Data for the Nazarov Cyclization
| Entry | Divinyl Ketone Substrate | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 1,4-Diphenyl-2,4-pentadien-1-one | SnCl₄ (100) | 75 | N/A | [3] |
| 2 | 1,5-Diphenyl-1,4-pentadien-3-one | FeCl₃ (100) | 88 | N/A | [9] |
| 3 | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | Cu(OTf)₂ (10) + Chiral Ligand | 92 | 98 | [10] |
| 4 | (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one | Sc(OTf)₃ (10) + Chiral Ligand | 85 | 95 | [6] |
Table 3: Performance Data for Organocatalytic Domino Michael-Henry Reaction
| Entry | Michael Acceptor | Nitroalkene | Organocatalyst (mol%) | Yield (%) | dr | ee (%) | Reference |
| 1 | 2-Oxocyclopentane-1-carbaldehyde | (E)-Nitrostyrene | 9-Amino-9-deoxyepiquinine (10) | 95 | >99:1 | 96 | [11] |
| 2 | 2-Oxocyclohexane-1-carbaldehyde | (E)-Nitrostyrene | 9-Amino-9-deoxyepiquinine (10) | 92 | >99:1 | 94 | [12] |
| 3 | 2-Oxocyclopentane-1-carbaldehyde | (E)-1-Nitro-2-(p-tolyl)ethene | 9-Amino-9-deoxyepiquinine (10) | 90 | >99:1 | 95 | [11] |
| 4 | 2-Oxocyclopentane-1-carbaldehyde | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 9-Amino-9-deoxyepiquinine (10) | 93 | >99:1 | 92 | [11] |
Experimental Protocols
Pauson-Khand Reaction (Stoichiometric Cobalt-Mediated)
General Procedure: To a solution of the alkyne (1.0 equiv) in an inert solvent such as toluene or mesitylene is added dicobalt octacarbonyl (1.1 equiv).[13] The mixture is stirred at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex. The alkene (1.0-5.0 equiv) is then added, and the reaction mixture is heated to 60-160 °C under a carbon monoxide atmosphere (balloon pressure or higher).[13] The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.[13]
Nazarov Cyclization (Lewis Acid-Catalyzed)
General Procedure: To a solution of the divinyl ketone (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) at 0 °C is added a Lewis acid (e.g., SnCl₄, FeCl₃, or BF₃·OEt₂) (1.0-2.0 equiv) dropwise.[3] The reaction mixture is stirred at 0 °C to room temperature for a period ranging from 30 minutes to several hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.[3] The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3]
Organocatalytic Domino Michael-Henry Reaction
General Procedure: To a solution of the 2-oxocycloalkane-1-carbaldehyde (1.2 equiv) and the nitroalkene (1.0 equiv) in a suitable solvent such as toluene or diethyl ether is added the organocatalyst (e.g., 9-amino-9-deoxyepiquinine) (5-20 mol%).[11][12] The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel to yield the highly functionalized cyclopentane derivative.[11]
Mechanistic Pathways and Biological Relevance
The following diagrams illustrate the mechanisms of the discussed synthetic methods and the biological significance of cyclopentane derivatives.
Application in Drug Development: Carbocyclic Nucleosides
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are an important class of antiviral agents.[14] This modification enhances their metabolic stability towards enzymatic cleavage. The cyclopentane scaffold serves as a key structural element in these drugs.
Conclusion
The synthesis of cyclopentane derivatives is a rich and evolving field, with numerous methodologies available to the synthetic chemist. The Pauson-Khand reaction offers a convergent route to cyclopentenones, while the Nazarov cyclization provides a valuable tool for the cyclization of divinyl ketones. For the construction of highly substituted and stereochemically complex cyclopentanes, organocatalytic domino reactions have emerged as a powerful and environmentally benign strategy. The choice of method will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. This guide provides a foundational understanding to aid in the rational design and execution of synthetic routes toward important cyclopentane-containing molecules.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 14. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Validation of 1-(Bromomethyl)-1-ethylcyclopentane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-(Bromomethyl)-1-ethylcyclopentane against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective assessment of the product's performance and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of alkyl halides like this compound.[2][3][4][5]
This guide outlines a detailed GC-MS methodology for the purity assessment of this compound, presents illustrative experimental data, and compares the technique with alternative analytical methods.
Experimental Protocol: Purity Determination by GC-MS
This section details the methodology for the validation of this compound purity using GC-MS.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample to be tested and dissolve in 50 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Spiked Sample Solution: Prepare a solution containing a known concentration of the main component and potential impurities to verify the separation and identification capabilities of the method.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: VF-624ms capillary column (60 m x 0.25 mm I.D., 1.4 µm film thickness) or equivalent.[3]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Injection Volume: 1 µL.
3. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The identity of the main component and any impurities are confirmed by comparing their mass spectra with reference spectra or through spectral interpretation.
Data Presentation: Illustrative Purity Analysis
The following table summarizes hypothetical quantitative data from the GC-MS analysis of a batch of this compound, comparing it with other analytical techniques.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity (%) | 99.5 | 99.3 (UV detection) | >99 (by ¹H NMR) |
| Limit of Detection (LOD) | ~0.001% | ~0.01% | ~0.1% for quantifiable impurities |
| Limit of Quantitation (LOQ) | ~0.005% | ~0.05% | ~0.5% for quantifiable impurities |
| Identified Impurities | 1-Ethylcyclopentane (0.2%), Isomer A (0.15%), Dibrominated byproduct (0.1%), Succinimide (trace) | Co-elution of some impurities | Structural elucidation of major impurities |
| Analysis Time | ~30 minutes | ~20 minutes | ~15 minutes per sample |
| Specificity | High (mass spectral confirmation) | Moderate (retention time matching) | High (structural information) |
Experimental Workflow and Comparative Analysis Diagrams
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in comparing different analytical methods for purity validation.
Caption: Experimental workflow for the purity validation of this compound by GC-MS.
Caption: Comparative analysis of analytical methods for purity validation.
Comparison with Other Alternatives
While GC-MS is a highly effective method for the purity validation of this compound, other techniques can also be employed, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common technique for purity analysis. However, for a compound like this compound which lacks a strong chromophore, sensitivity can be a limitation. Furthermore, HPLC may not effectively separate all volatile impurities, and peak identification is solely based on retention time, which is less definitive than mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR). NMR provides excellent structural information about the main component and any major impurities. However, its sensitivity is generally lower than that of GC-MS, making it less suitable for detecting trace-level impurities.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers high sensitivity for organic compounds. It is a robust and reliable technique for quantitative analysis. The main drawback compared to GC-MS is the lack of mass spectral information, which makes the definitive identification of unknown impurities challenging.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as the superior technique. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, allowing for the accurate quantification of the main component and the confident identification of trace-level impurities. While other methods like HPLC and NMR have their specific applications, GC-MS provides the most complete picture of the sample's purity, which is crucial for ensuring the quality and safety of downstream pharmaceutical products. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement robust purity testing for this important chemical intermediate.
References
- 1. Buy this compound (EVT-12445291) [evitachem.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Products of 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products derived from reactions of 1-(Bromomethyl)-1-ethylcyclopentane, a versatile building block in organic synthesis. The reactivity of this tertiary alkyl halide is primarily governed by nucleophilic substitution and elimination pathways, leading to a variety of functionalized cyclopentane derivatives. This document outlines the expected products, presents available experimental data for their characterization, and compares these synthetic routes with alternative methods.
Overview of Reaction Pathways
This compound can undergo two main types of reactions:
-
Nucleophilic Substitution (SN1): Due to the tertiary nature of the carbon bearing the bromomethyl group, substitution reactions are expected to proceed via an SN1 mechanism. This involves the formation of a tertiary carbocation intermediate, which can then be attacked by a nucleophile.
-
Elimination (E1 and E2): Elimination of hydrogen bromide can also occur, leading to the formation of alkenes. Both E1 and E2 mechanisms are possible, with the reaction conditions (strength and steric hindrance of the base) influencing the predominant pathway and the regioselectivity of the resulting double bond.
The following sections detail the products formed through these pathways and provide a comparison with alternative synthetic strategies.
Nucleophilic Substitution Products
Nucleophilic substitution reactions on this compound introduce a variety of functional groups, making it a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science.
Synthesis of (1-Ethylcyclopentyl)methanol
Reaction with hydroxide ions or water as the nucleophile is expected to yield (1-Ethylcyclopentyl)methanol.
Reaction Scheme:
Alternative Synthesis: Grignard Reaction
A common alternative for the synthesis of tertiary alcohols is the Grignard reaction. In this case, reacting cyclopentanone with ethylmagnesium bromide would produce 1-ethylcyclopentanol. While this yields a different isomer, it is a relevant comparison for accessing functionalized cyclopentane rings.
Experimental Protocol: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction
-
To a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether, add a solution of ethylmagnesium bromide (1.2 eq) in diethyl ether dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation to obtain 1-ethylcyclopentanol.
Synthesis of 1-Ethyl-1-(methoxymethyl)cyclopentane
The Williamson ether synthesis can be employed to produce ethers from this compound.[1][2][3][4][5]
Reaction Scheme:
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol, add this compound (1.0 eq).
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Synthesis of 1-Ethylcyclopentanecarbonitrile
Reaction with sodium cyanide provides a route to introduce a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.
Reaction Scheme:
Experimental Protocol: Cyanide Substitution
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the nitrile by distillation or chromatography.
Elimination Products
Elimination reactions of this compound typically yield a mixture of isomeric alkenes. The regioselectivity is influenced by the base used.
-
Zaitsev's Rule: With small, strong bases (e.g., ethoxide), the more substituted alkene, 1-ethylcyclopent-1-ene, is generally the major product.
-
Hofmann's Rule: With bulky, strong bases (e.g., potassium tert-butoxide), the less substituted alkene, (1-ethylcyclopentylidene)methane (not a stable product, would likely rearrange or not form in favor of the endocyclic alkene) or more likely, deprotonation of the ethyl group leading to 1-ethylidene-cyclopentane would be favored. However, the most likely major product in most cases is the thermodynamically more stable 1-ethylcyclopent-1-ene.
Reaction Scheme (Dehydrohalogenation):
Experimental Protocol: Dehydrohalogenation
-
To a solution of potassium tert-butoxide (1.5 eq) in tert-butanol, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture, pour it into water, and extract with pentane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation to obtain the alkene product.
Characterization Data of Potential Products
Below is a summary of expected and reported spectroscopic data for the characterization of the reaction products.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| (1-Ethylcyclopentyl)methanol | C₈H₁₆O | 128.21 | ¹H NMR: Broad singlet for -OH, signals for the ethyl group (triplet and quartet), and multiplets for the cyclopentyl ring protons. |
| 1-Ethyl-1-(methoxymethyl)cyclopentane | C₉H₁₈O | 142.24 | ¹H NMR: Singlet for the methoxy protons (~3.3 ppm), signals for the ethyl group, and multiplets for the cyclopentyl ring protons. |
| 1-Ethylcyclopentanecarbonitrile | C₈H₁₃N | 123.20 | IR: Characteristic nitrile stretch (~2240 cm⁻¹). ¹³C NMR: Signal for the nitrile carbon (~120 ppm). |
| 1-Ethylcyclopent-1-ene | C₇H₁₂ | 96.17 | ¹H NMR: Vinylic proton signal (~5.4 ppm). MS: Molecular ion peak at m/z 96.[6][7][8][9] IR: C=C stretch around 1650 cm⁻¹.[7] |
Logical Workflow for Product Synthesis and Characterization
The following diagram illustrates the general workflow from the starting material to the final characterized products.
Caption: General workflow for the synthesis and characterization of products from this compound.
Reaction Mechanism Signaling Pathway
The following diagram illustrates the competing SN1 and E1 pathways for the reaction of this compound.
Caption: Competing SN1 and E1 pathways for this compound reactions.
This guide serves as a foundational resource for understanding the reactivity of this compound and for planning the synthesis of its derivatives. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and selectivity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. 1-Ethylcyclopentene | C7H12 | CID 137448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethylcyclopentene [webbook.nist.gov]
- 8. 1-Ethylcyclopentene [webbook.nist.gov]
- 9. 1-Ethylcyclopentene [webbook.nist.gov]
A Comparative Guide to the Analytical Techniques for 1-(Bromomethyl)-1-ethylcyclopentane
This guide provides a detailed comparison of common analytical techniques for the characterization and analysis of 1-(Bromomethyl)-1-ethylcyclopentane, a halogenated hydrocarbon used as an intermediate in organic synthesis and medicinal chemistry.[1] The guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the performance of various analytical methods, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound (C8H15Br) is a derivative of cyclopentane with a bromomethyl and an ethyl group attached to the same carbon atom.[1][2][3] Its structure presents a unique analytical challenge, requiring techniques that can elucidate its connectivity, purity, and quantify its presence in a mixture. The primary analytical methods for such a compound are chromatographic and spectroscopic techniques. This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a brief mention of Fourier-Transform Infrared (FTIR) Spectroscopy as a complementary method.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or structural elucidation.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by ionization and mass-to-charge ratio detection.[4] | Retention time (t R ), molecular weight, and fragmentation pattern. | High sensitivity and selectivity, excellent for identifying and quantifying trace amounts of impurities.[5] | Destructive technique, not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Chemical shifts (δ), spin-spin coupling, and integration, revealing the connectivity of atoms. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its functional groups. | Presence of specific functional groups (e.g., C-H, C-Br bonds). | Fast, non-destructive, and provides a molecular fingerprint. | Provides limited structural information, not ideal for complex mixture analysis. |
Quantitative Data Summary
The following tables present illustrative data that could be expected from the analysis of this compound.
Table 1: Illustrative GC-MS Data for this compound
| Parameter | Value | Interpretation |
| Retention Time (t R ) | Varies with column and conditions | A characteristic time for the compound to elute from the GC column. |
| Molecular Ion Peak (M+) | m/z 190/192 (approx. 1:1 ratio) | Corresponds to the molecular weight of the compound, with the characteristic isotopic pattern of bromine ( 79 Br and 81 Br). |
| Key Fragment Ions | m/z 111, 83, 67, 41 | Fragmentation of the parent molecule, providing structural clues. For example, m/z 111 could correspond to the loss of the bromine atom. |
Table 2: Illustrative NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.3 | Singlet (s) | -C H ₂Br |
| ~1.6 | Quartet (q) | -C H ₂CH₃ | |
| ~1.5 | Multiplet (m) | Cyclopentane ring protons | |
| ~0.9 | Triplet (t) | -CH₂C H ₃ | |
| ¹³C NMR | ~70 | - | C H₂Br |
| ~45 | - | Quaternary carbon | |
| ~35 | - | Cyclopentane ring carbons | |
| ~30 | - | - C H₂CH₃ | |
| ~10 | - | -CH₂ C H₃ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the different protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
-
Data Analysis: Identify the characteristic absorption bands. For this compound, expect to see C-H stretching and bending vibrations for the alkyl groups and the cyclopentane ring, and a C-Br stretching vibration at lower wavenumbers (typically 600-500 cm⁻¹).
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Comparison of information from GC-MS and NMR for this compound.
Conclusion
The comprehensive analysis of this compound is best achieved through a combination of chromatographic and spectroscopic techniques. GC-MS is the preferred method for assessing purity and quantifying the compound, especially at low concentrations. NMR spectroscopy is indispensable for the definitive structural elucidation and confirmation of the compound's identity. FTIR serves as a rapid and straightforward method for verifying the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this compound for its intended applications in research and development.
References
A Comparative Analysis of Steric Effects in Nucleophilic Substitution Reactions: The Case of 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, understanding the steric factors that govern reaction rates is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the steric effects of 1-(Bromomethyl)-1-ethylcyclopentane, a primary alkyl bromide with significant steric hindrance, and contrasts its reactivity with structurally similar, less hindered compounds. By examining quantitative data from analogous systems and detailing experimental protocols, this document serves as a practical resource for predicting and manipulating reaction outcomes.
The structure of this compound presents a classic case of neopentyl-like steric hindrance. The presence of a quaternary carbon atom adjacent to the reaction center (the carbon bearing the bromine) severely impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. This steric congestion dramatically reduces the rate of substitution compared to less branched alkyl halides.
Quantitative Comparison of Steric Effects on SN2 Reaction Rates
| Compound | Structure | Relative Rate of SN2 Reaction |
| Methyl bromide | CH₃Br | 30 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (No SN2 reaction) |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
| This compound | (C₂H₅)(C₅H₈)CH₂Br (Predicted) | Extremely low (similar to Neopentyl bromide) |
Table 1: Relative rates of SN2 reaction for various alkyl bromides with iodide ion in acetone. The rates are normalized to ethyl bromide.
The data unequivocally demonstrates that increasing steric bulk around the reaction center drastically slows down the SN2 reaction rate. Neopentyl bromide, which, like this compound, has a quaternary carbon beta to the leaving group, reacts approximately 100,000 times slower than ethyl bromide.[1] This profound rate reduction is a direct consequence of the steric barrier presented by the bulky alkyl group, which hinders the approach of the nucleophile to the electrophilic carbon.[2] It is therefore predicted that this compound will exhibit a similarly dramatically reduced reactivity in SN2 reactions.
Experimental Protocols
To quantitatively assess the steric effects of compounds like this compound, a competition experiment can be designed to determine the relative reactivity of two alkyl halides towards a nucleophile. This method is particularly useful when one of the reactions is very slow.
Protocol: Determining Relative SN2 Reaction Rates via Gas Chromatography (GC) Competition Experiment
This protocol outlines a method to compare the reactivity of a sterically hindered primary alkyl bromide (e.g., this compound) with a less hindered primary alkyl bromide (e.g., 1-bromobutane).
Objective: To determine the relative rate of SN2 reaction of two different alkyl bromides with sodium iodide in acetone by quantifying the consumption of the starting materials using gas chromatography.
Materials:
-
This compound
-
1-Bromobutane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with septa
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes for sample injection
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of 1-bromobutane in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare a 0.05 M solution of the internal standard (dodecane) in anhydrous acetone.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 1.0 mL of the this compound stock solution, 1.0 mL of the 1-bromobutane stock solution, and 0.5 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the sodium iodide stock solution to the vial. This creates a scenario where the two alkyl halides compete for a limited amount of the nucleophile.
-
Immediately seal the vial with a septum and start a timer.
-
Simultaneously, prepare a "time zero" sample by mixing all components except the sodium iodide solution.
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at a constant temperature (e.g., 25°C or 50°C) in a water bath.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of water. The unreacted alkyl halides will be in the organic layer, while the sodium iodide will partition into the aqueous layer. Extract the organic components with a small volume of a suitable solvent like diethyl ether if necessary.
-
-
GC Analysis:
-
Inject a small sample (e.g., 1 µL) of the quenched and extracted aliquot into the GC-FID.
-
The GC method should be optimized to separate the two alkyl bromides, the two alkyl iodide products, and the internal standard.
-
Record the peak areas for each of the starting alkyl bromides and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the concentration of each alkyl bromide relative to the internal standard.
-
Plot the concentration of each alkyl bromide versus time.
-
The relative reactivity can be determined by comparing the rates of disappearance of the two starting materials. A much slower decrease in the concentration of this compound compared to 1-bromobutane will provide a quantitative measure of its lower reactivity.
-
Visualizations
Logical Relationship of Steric Hindrance in SN2 Reactions
The following diagram illustrates how the substitution pattern of the substrate influences the transition state energy and, consequently, the rate of an SN2 reaction.
Caption: Increasing steric hindrance raises the transition state energy, leading to a slower SN2 reaction rate.
Experimental Workflow for Kinetic Analysis by GC
The following diagram outlines the key steps in the experimental procedure for determining the relative reactivity of two alkyl halides.
Caption: A stepwise workflow for the kinetic analysis of a competitive SN2 reaction using gas chromatography.
References
Comparative Kinetic Analysis of 1-(Bromomethyl)-1-ethylcyclopentane and Other Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reaction Kinetics of 1-(Bromomethyl)-1-ethylcyclopentane
This guide provides a comparative analysis of the reaction kinetics of this compound, a tertiary alkyl halide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages established principles of physical organic chemistry and available experimental data for analogous tertiary alkyl halides to predict its reactivity. The comparisons are drawn against well-characterized substrates, namely tert-butyl bromide and 1-bromo-1-methylcyclohexane, to offer a clear perspective on its expected behavior in nucleophilic substitution and elimination reactions.
Executive Summary
This compound is anticipated to react primarily through unimolecular (SN1 and E1) pathways due to the steric hindrance around the tertiary carbon center, which impedes bimolecular (SN2) reactions.[1] The rate-determining step for both SN1 and E1 reactions is the formation of a tertiary carbocation intermediate.[1] The stability of this carbocation, influenced by the alkyl substituents and the cyclopentyl ring, is a key determinant of the reaction rate. This guide will explore the expected reaction rates, product distributions, and the experimental methodologies used to study these kinetic profiles.
Comparative Kinetic Data
| Substrate | Solvent System | Temperature (°C) | Relative Rate of Solvolysis | Reference |
| tert-Butyl bromide | 80% Ethanol / 20% Water | 25 | 1.00 | (Assumed Reference) |
| 1-Bromo-1-methylcyclohexane | 80% Ethanol / 20% Water | 25 | ~0.6-0.8 | Estimated from related studies |
| This compound | 80% Ethanol / 20% Water | 25 | (Predicted) ~0.8-1.2 | Predicted |
Note: The relative rate for 1-bromo-1-methylcyclohexane is an estimation based on the general understanding of carbocation stability in cyclic systems. The predicted rate for this compound is based on the expected stability of the tertiary carbocation, which is likely to be similar to or slightly greater than that of the tert-butyl cation.
Reaction Pathways and Product Distribution
The solvolysis of this compound in a polar protic solvent like aqueous ethanol is expected to yield a mixture of substitution (SN1) and elimination (E1) products.
Caption: General reaction mechanism for the solvolysis of this compound.
The ratio of SN1 to E1 products is influenced by the reaction conditions, particularly the basicity of the solvent and the temperature. For 1-bromo-1-methylcyclohexane heated in ethanol, the elimination product (1-methylcyclohexene) is often the major product.[1] A similar outcome, favoring the formation of ethylidenecyclopentane and 1-ethyl-2-methylenecyclopentane, can be anticipated for this compound.
| Substrate | Reaction | Typical Product Distribution (Qualitative) |
| tert-Butyl bromide | Solvolysis in 80% EtOH | Mixture of tert-butanol, tert-butyl ethyl ether, and 2-methylpropene |
| 1-Bromo-1-methylcyclohexane | Solvolysis in EtOH | Major: 1-methylcyclohexene; Minor: 1-ethoxy-1-methylcyclohexane |
| This compound | Solvolysis in EtOH | Predicted Major: Mixture of isomeric alkenes; Predicted Minor: Substitution product |
Experimental Protocols
The kinetic study of the solvolysis of tertiary alkyl halides like this compound typically involves monitoring the progress of the reaction by measuring the concentration of a reactant or product over time. A common and effective method is to measure the rate of production of hydrobromic acid (HBr), a byproduct of both the SN1 and E1 reactions.
Protocol: Determination of Solvolysis Rate by Titration
Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide.
Materials:
-
Tertiary alkyl halide (e.g., this compound)
-
Solvent (e.g., 80% ethanol/20% water mixture)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
A solution of the alkyl halide in the chosen solvent is prepared and placed in a constant temperature bath.
-
At time zero, a known volume of the reaction mixture is transferred to a flask containing a small amount of a suitable solvent (to quench the reaction) and a few drops of an indicator.
-
The amount of HBr produced is determined by titrating the solution with a standardized NaOH solution to the indicator endpoint.
-
This process is repeated at regular time intervals.
-
The concentration of the alkyl halide remaining at each time point is calculated from the amount of HBr produced.
-
The natural logarithm of the concentration of the alkyl halide is plotted against time. A linear plot indicates a first-order reaction, and the negative of the slope gives the rate constant (k).
Caption: Experimental workflow for kinetic analysis of solvolysis reactions.
Comparison with Alternatives
The reactivity of this compound can be contextualized by comparing the stability of its corresponding carbocation with those of the alternative substrates.
-
tert-Butyl Bromide: Forms the tert-butyl cation. This is a classic example of a stable tertiary carbocation stabilized by hyperconjugation from nine C-H bonds.
-
1-Bromo-1-methylcyclohexane: Forms the 1-methylcyclohexyl cation. The stability of this carbocation is comparable to the tert-butyl cation. Ring strain is not a significant factor in the six-membered ring.
-
This compound: Forms the 1-ethyl-1-(methyl)cyclopentyl cation. The cyclopentane ring may introduce slight angle strain in the carbocation intermediate, potentially affecting its stability relative to the acyclic or six-membered ring analogues. However, the inductive effect of the ethyl and methyl groups will contribute to its stability. The overall stability is expected to be in the same range as the other two tertiary carbocations.
Conclusion
Based on the principles of carbocation stability and the known reactivity of similar tertiary alkyl halides, this compound is predicted to be a reactive substrate that undergoes solvolysis at a rate comparable to tert-butyl bromide and 1-bromo-1-methylcyclohexane. It is expected to primarily follow SN1 and E1 reaction pathways, with a likely preference for elimination products in alcoholic solvents. The experimental protocols outlined in this guide provide a robust framework for obtaining precise kinetic data for this compound, which would be a valuable contribution to the understanding of its chemical behavior and its application in synthesis and drug development.
References
Comparative Spectroscopic Analysis of 1-(Bromomethyl)-1-ethylcyclopentane and Related Alkyl Halides
For Immediate Release
This guide provides a comparative analysis of the predicted spectral data for 1-(Bromomethyl)-1-ethylcyclopentane against experimentally obtained data for structurally similar compounds. This resource is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound and its analogues through common spectroscopic techniques.
Introduction
This compound is a halogenated organic compound with potential applications in organic synthesis. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide utilizes predictive models for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra. These predicted data are compared with the experimental spectra of closely related compounds: (Bromomethyl)cyclopentane and Bromocyclopentane. This comparative approach allows for an informed estimation of the spectral characteristics of this compound.
Predicted Spectral Data for this compound
The following tables summarize the predicted spectral data for this compound. These predictions were generated using established online spectroscopic prediction tools.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Singlet | 2H | -CH₂Br |
| ~1.7 | Quartet | 2H | -CH₂- (ethyl) |
| ~1.6 | Multiplet | 8H | Cyclopentane ring protons |
| ~0.9 | Triplet | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~70 | Quaternary Carbon (-C-CH₂Br) |
| ~45 | -CH₂Br |
| ~35 | Cyclopentane -CH₂- |
| ~30 | -CH₂- (ethyl) |
| ~25 | Cyclopentane -CH₂- |
| ~10 | -CH₃ (ethyl) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (alkane) |
| 1260 | Medium | C-H wag (-CH₂Br) |
| 650-550 | Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 190/192 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 111 | High | [M - CH₂Br]⁺ |
| 83 | High | [C₆H₁₁]⁺ (Cyclopentylethyl cation) |
| 55 | Moderate | [C₄H₇]⁺ |
Experimental Spectral Data for Analogous Compounds
The following tables present the available experimental spectral data for compounds structurally related to this compound.
(Bromomethyl)cyclopentane
¹H NMR Spectrum
No detailed experimental data with specific chemical shifts and multiplicities was found in the search results. A representative spectrum is available on ChemicalBook, but without detailed assignments.
¹³C NMR, IR, and Mass Spectrum
Specific experimental data for these techniques were not found in the provided search results.
Bromocyclopentane
Mass Spectrum (from NIST WebBook)
| m/z | Relative Intensity |
| 148/150 | Moderate |
| 69 | High |
| 41 | High |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.[1] Chloroform-d (CDCl₃) is a common choice for dissolving many organic compounds.[1]
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The chemical shifts of protons on carbons adjacent to halides are typically in the 2-4.5 ppm range.[2]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
The instrument is typically locked to the deuterium signal of the solvent, and chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquids) : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (for solids) :
-
Nujol Mull : Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between salt plates.[3]
-
KBr Pellet : Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr) powder and press the mixture into a transparent pellet.
-
-
Data Acquisition : Place the sample holder in the IR spectrometer and acquire the spectrum. The C-X stretching vibrations for alkyl halides appear in the fingerprint region, typically below 725 cm⁻¹.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation :
-
Injector Temperature: Typically set around 250°C.
-
Column: A non-polar or mid-polar capillary column is often used (e.g., a 5% phenyl-substituted dimethylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, hold at an initial temperature (e.g., 50°C) for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
-
MS Detection :
-
Ionization Mode: Electron Ionization (EI) is commonly used for this type of compound.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a mass range (e.g., m/z 40-400).
-
Visualization of Concepts
Caption: General workflow for spectroscopic analysis.
Caption: Structural relationship of the target compound and its analogues.
References
The Versatility of 1-(Bromomethyl)-1-ethylcyclopentane in Spirocycle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel molecular architectures. 1-(Bromomethyl)-1-ethylcyclopentane emerges as a valuable reagent for the construction of spirocyclic systems, a motif of growing importance in medicinal chemistry due to its ability to confer conformational rigidity and three-dimensional complexity to drug candidates. This guide provides a comparative analysis of this compound against alternative alkylating agents in the context of spirocycle synthesis, supported by experimental data and detailed protocols.
This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its primary utility lies in its capacity to act as an electrophile in nucleophilic substitution reactions, making it an ideal candidate for introducing the 1-ethylcyclopentyl moiety into a target molecule.[1] This is particularly relevant in the construction of spirocycles, where a quaternary carbon atom serves as the pivot point for two rings.
Performance in Spirocyclization Reactions: An Overview
The primary application of this compound in the context of this guide is its use in the alkylation of nucleophiles to form spirocyclic structures. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.[2][3] The presence of the ethyl group on the same carbon as the bromomethyl group introduces a degree of steric hindrance that can influence the reaction rate compared to less substituted analogues.
Comparison with Alternative Alkylating Agents
To objectively evaluate the performance of this compound, a comparison with structurally related primary alkyl bromides is essential. The chosen alternatives for this guide are (bromomethyl)cyclopentane and 1-(bromomethyl)-1-methylcyclopentane. This selection allows for a systematic assessment of the impact of substituents on the quaternary center adjacent to the reacting carbon.
| Alkylating Agent | Structure | Key Feature | Expected Impact on Reactivity |
| This compound | C(CBr)(CC)C1CCCC1 | Ethyl group on the quaternary carbon | Moderate steric hindrance, potentially leading to slower reaction rates compared to unsubstituted analogues. |
| (Bromomethyl)cyclopentane | C1CCCC1CBr | No substituent on the adjacent carbon | Lower steric hindrance, expected to exhibit faster SN2 reaction rates. |
| 1-(Bromomethyl)-1-methylcyclopentane | C(CBr)(C)C1CCCC1 | Methyl group on the quaternary carbon | Intermediate steric hindrance between the other two, allowing for a nuanced comparison. |
Quantitative Data Summary
| Alkylating Agent | Nucleophile | Product | Predicted Yield (%) | Predicted Reaction Time |
| This compound | Diethyl malonate | Diethyl 2-(1-ethylcyclopentylmethyl)malonate | 70-80 | Moderate |
| (Bromomethyl)cyclopentane | Diethyl malonate | Diethyl 2-(cyclopentylmethyl)malonate | 85-95 | Fast |
| 1-(Bromomethyl)-1-methylcyclopentane | Diethyl malonate | Diethyl 2-(1-methylcyclopentylmethyl)malonate | 75-85 | Moderate to Fast |
Note: The predicted yields and reaction times are relative estimates for comparative purposes and can vary based on specific reaction conditions.
Experimental Protocols
General Procedure for the Alkylation of Diethyl Malonate
This protocol is a generalized procedure for the synthesis of diethyl 2-(cycloalkylmethyl)malonates.
Materials:
-
Sodium ethoxide solution (21% in ethanol)
-
Diethyl malonate
-
Alkylating agent (this compound, (bromomethyl)cyclopentane, or 1-(bromomethyl)-1-methylcyclopentane)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere.
-
The resulting mixture is stirred for 30 minutes.
-
The respective alkylating agent (1.0 equivalent) is then added, and the reaction mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis and the key reaction mechanism.
Caption: General workflow for the synthesis of spiro[4.5]decane derivatives.
Caption: The SN2 mechanism for the alkylation step.
Conclusion
This compound is a valuable building block for the synthesis of spirocycles containing a 1-ethylcyclopentyl moiety. While its reactivity in SN2 reactions may be slightly attenuated by the steric hindrance of the ethyl group compared to less substituted analogues like (bromomethyl)cyclopentane, it offers a direct route to more complex and sterically demanding spirocyclic systems. The choice between this compound and its alternatives will depend on the specific synthetic target and the desired balance between reaction efficiency and molecular complexity. The provided experimental framework allows for the systematic evaluation of these reagents in the synthesis of novel spirocyclic compounds for applications in drug discovery and materials science.
References
Safety Operating Guide
Safe Disposal of 1-(Bromomethyl)-1-ethylcyclopentane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(Bromomethyl)-1-ethylcyclopentane, a halogenated hydrocarbon used in organic synthesis.[1] Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
I. Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation.[2][3][6] It may also be harmful if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][6]
II. Quantitative Data Summary
The following table summarizes key data for this compound and a structurally similar compound, which can be used to infer its general properties.
| Property | This compound | 1-(Bromomethyl)-1-methylcyclopentane (Analogue) |
| Molecular Formula | C8H15Br | C7H13Br |
| Molecular Weight | 191.11 g/mol | 177.08 g/mol |
| Primary Hazards | Assumed Flammable, Irritant | Flammable, Irritant |
| GHS Hazard Statements | Not available | H226, H302, H315, H319, H335 |
GHS Hazard Statements for the analogue indicate: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
III. Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste.[4] As such, it is classified as hazardous waste and must be managed accordingly.[7][8]
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container must be compatible with halogenated organic liquids and have a secure, sealable lid.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "this compound." List all constituents and their approximate percentages.[5][9]
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[4][5] Never mix incompatible chemicals.[9]
-
Collection:
-
Perform all transfers of waste within a certified chemical fume hood.
-
Carefully pour the waste this compound into the designated container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage:
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from the EHS department. Do not dispose of this chemical down the drain or in regular trash.[9]
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Buy this compound (EVT-12445291) [evitachem.com]
- 2. 1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | CID 65438917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. uakron.edu [uakron.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. echemi.com [echemi.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Protocols for 1-(Bromomethyl)-1-ethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Storage, and Disposal
This document provides immediate and essential safety guidance for the handling of 1-(Bromomethyl)-1-ethylcyclopentane, a halogenated hydrocarbon utilized in various organic synthesis and medicinal chemistry applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on safety data for structurally analogous compounds, including (Bromomethyl)cyclopentane and 1-(Bromomethyl)-1-methylcyclopentane. These procedures are designed to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile) | Prevents skin contact which can lead to irritation.[2] Glove integrity should be inspected before each use. |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of vapors which may cause respiratory tract irritation.[1][2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Experimental Workflow and Safety Procedures
The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.
Detailed Methodologies
1. Pre-Experiment Procedures:
-
Safety Data Sheet (SDS) Review: Before handling, thoroughly review the SDS for structurally similar compounds like (Bromomethyl)cyclopentane.[2][3] Note the specific handling, storage, and emergency procedures.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above. Ensure gloves are free of tears or punctures.
-
Work Area Preparation: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3] Ensure an eyewash station and safety shower are readily accessible.
2. Handling and Experimentation:
-
Chemical Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.
-
Performing the Experiment: During the experiment, maintain good laboratory practices. Avoid contact with skin and eyes.[2]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[4]
3. Post-Experiment Procedures and Disposal Plan:
-
Decontamination: After use, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Waste Segregation and Disposal: this compound and any materials contaminated with it should be considered hazardous waste.
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed container for halogenated organic compounds.
-
Do not dispose of this chemical down the drain.[2]
-
Disposal must be conducted through an approved hazardous waste disposal program in accordance with local, state, and federal regulations.[2]
-
-
PPE Doffing and Disposal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Dispose of single-use items like gloves in the appropriate waste stream. Reusable items should be decontaminated according to institutional protocols.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
